Eprotirome
Description
This compound is a thyroid hormone analog with hypocholesterolemic properties. This compound reduces serum LDL cholesterol levels by increasing hepatic clearance due to increased expression of the hepatic LDL-receptor gene, and also reduces the serum level of Lp(a) lipoprotein. This drug was designed to have minimal uptake in nonhepatic tissues thereby avoiding many of the adverse effects associated with thyroid hormone treatment.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSYAVXDAUHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189021 | |
| Record name | Eprotirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355129-15-6 | |
| Record name | Eprotirome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprotirome [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprotirome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eprotirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROTIROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eprotirome (KB2115): A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Eprotirome (KB2115) is a synthetic, liver-selective thyromimetic agent designed to harness the beneficial metabolic effects of thyroid hormone while minimizing its deleterious systemic side effects. Developed for the treatment of dyslipidemia, this compound demonstrated significant reductions in atherogenic lipoproteins in clinical trials. Its mechanism of action is centered on its preferential agonism of the thyroid hormone receptor-beta (TRβ) isoform, which is predominantly expressed in the liver, coupled with a targeted uptake mechanism into hepatocytes. This guide provides a comprehensive technical overview of this compound's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core pathways. Although its clinical development was halted due to safety concerns observed in preclinical toxicology studies, the science underpinning this compound's targeted action remains a valuable case study for the development of selective nuclear receptor modulators.
Core Mechanism: Selective Thyroid Hormone Receptor-Beta (TRβ) Agonism
This compound functions as an agonist of the thyroid hormone receptors (TRs), which are nuclear receptors that modulate gene expression. There are two primary isoforms of the TR: TRα and TRβ.[1][2] TRα is widely distributed and mediates classic thyroid hormone effects on the heart, bone, and muscle.[1][3] In contrast, TRβ is the predominant isoform in the liver and is primarily responsible for regulating cholesterol and triglyceride metabolism.[1]
This compound was engineered to exhibit modest but significant selectivity for the TRβ isoform over TRα. An in vitro binding assay demonstrated a 22-fold greater selectivity for TRβ. This preferential binding is a cornerstone of its mechanism, aiming to activate the desired metabolic pathways in the liver while avoiding the adverse effects associated with TRα activation, such as tachycardia and bone resorption.
Quantitative Data: Receptor Binding Affinity
While specific Ki values for this compound are not consistently reported across publicly available literature, data for other thyromimetics illustrate the principle of isoform selectivity. For instance, the TRβ-selective agonist VK2809 (MB07811) has a reported Ki of 3 nM for TRβ and 35 nM for TRα.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (TRα/TRβ) |
| This compound (KB2115) | TRβ vs TRα | - | ~22-fold for TRβ |
| VK2809 (MB07811) | TRβ | 3 nM | ~11.7-fold |
| TRα | 35 nM |
Table 1: Thyroid Hormone Receptor Binding Selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinity and selectivity of this compound for TR isoforms are determined using a competitive radioligand binding assay.
-
Objective: To determine the binding affinity (Ki) of this compound for human TRα and TRβ isoforms.
-
Methodology:
-
Receptor Preparation: The ligand-binding domains (LBDs) of human TRα1 and TRβ1 are expressed in E. coli and purified.
-
Assay Buffer: A suitable buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 10% glycerol, pH 8.0) is prepared.
-
Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]-T₃, is used as the tracer.
-
Competition Assay: A constant concentration of the purified TR LBD and the radioligand are incubated with increasing concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Liver Selectivity: The Role of Hepatic Uptake Transporters
A key feature of this compound's design is its selective accumulation in the liver. This tissue-specific targeting is not solely dependent on receptor isoform distribution but is actively facilitated by hepatic transport proteins. Studies have identified the Na+/taurocholate cotransporting polypeptide (NTCP), also known as SLC10A1, as a key transporter for this compound into hepatocytes.
Experimental Protocol: In Vitro Transporter Uptake Assay
The role of specific transporters in the hepatic uptake of this compound was elucidated using in vitro cell-based assays.
-
Objective: To identify the specific membrane transporters responsible for the uptake of this compound into cells.
-
Methodology:
-
Cell Lines: COS-1 or JEG3 cells, which have low endogenous transporter expression, are used.
-
Transfection: Cells are transiently transfected with plasmids encoding for various human uptake transporters, including members of the OATP family (e.g., OATP1B1, OATP1B3) and the SLC10 family (e.g., NTCP/SLC10A1). A control group is transfected with an empty vector.
-
Uptake Experiment: The transfected cells are incubated with radiolabeled [¹⁴C]this compound for various time points (e.g., 2, 30, 60 minutes).
-
Measurement: After incubation, the cells are washed to remove extracellular [¹⁴C]this compound, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of uptake is calculated and compared between cells expressing different transporters and the empty vector control. A significantly higher uptake in cells expressing a specific transporter identifies it as a mediator of this compound influx. In studies with this compound, cells expressing SLC10A1 showed a robust, time-dependent increase in uptake compared to controls.
-
Downstream Signaling and Therapeutic Effects
Once inside the hepatocyte, this compound binds to the nuclear TRβ. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Regulation of Cholesterol Metabolism
A primary therapeutic effect of this compound is the reduction of serum LDL cholesterol. This is achieved through two main pathways:
-
Upregulation of the LDL Receptor (LDL-R): Activation of TRβ in hepatocytes is known to increase the expression of the LDL-R gene. This leads to an increased number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the circulation.
-
Stimulation of Bile Acid Synthesis: this compound has been shown to induce the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This increased catabolism of cholesterol into bile acids provides an alternative pathway for cholesterol disposal, which is independent of the LDL receptor.
Experimental Protocol: Gene Expression Analysis
The effect of this compound on the expression of genes involved in cholesterol metabolism can be assessed using quantitative real-time PCR (qPCR).
-
Objective: To quantify the change in mRNA levels of LDL-R and CYP7A1 in response to this compound treatment.
-
Methodology:
-
Cell Culture: A human hepatocyte cell line (e.g., HepG2 or Huh7) is cultured.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR using specific primers for LDL-R, CYP7A1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.
-
Clinical Efficacy and Safety Profile
Clinical trials of this compound demonstrated its efficacy in improving lipid profiles in patients with dyslipidemia, both as a monotherapy and as an add-on to statin therapy.
Quantitative Data from Clinical Trials
A 12-week, randomized, placebo-controlled trial in patients on statin therapy showed dose-dependent reductions in several atherogenic lipoproteins.
| Parameter | Placebo | This compound (25 µ g/day ) | This compound (50 µ g/day ) | This compound (100 µ g/day ) |
| LDL Cholesterol | -7% | -22% | -28% | -32% |
| Apolipoprotein B | - | - | - | Similar reductions to LDL-C |
| Triglycerides | +5% | -16% | -16% | -33% |
| Lp(a) Lipoprotein | - | - | - | Similar reductions to LDL-C |
Table 2: Percentage Change in Lipid Parameters from Baseline after 12 Weeks of Treatment with this compound as an Add-on to Statin Therapy.
A subsequent Phase 3 trial (the AKKA trial) in patients with familial hypercholesterolemia also showed a significant reduction in LDL cholesterol at 6 weeks with the 100 µg dose.
| Parameter | Placebo | This compound (50 µ g/day ) | This compound (100 µ g/day ) |
| LDL Cholesterol | +9% | -12% | -22% |
Table 3: Mean Percentage Change in LDL Cholesterol from Baseline at 6 Weeks in the AKKA Trial.
Despite its efficacy, the development of this compound was terminated due to findings of cartilage damage in long-term dog toxicology studies and observations of elevated liver enzymes in some patients, raising concerns about its long-term safety.
Visualizing the Mechanism of Action
Diagrams of Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway in a hepatocyte.
Caption: Experimental workflow for the in vitro transporter uptake assay.
Conclusion
This compound (KB2115) represents a sophisticated approach to drug design, targeting a specific nuclear receptor isoform within a particular tissue to achieve a desired therapeutic outcome while mitigating off-target effects. Its mechanism relies on the dual principles of TRβ isoform selectivity and liver-specific uptake via the NTCP transporter. This targeted engagement of TRβ in hepatocytes leads to the upregulation of LDL receptor expression and an increase in the conversion of cholesterol to bile acids, collectively resulting in a potent reduction of atherogenic lipoproteins. Although safety concerns ultimately led to the cessation of its development, the mechanistic insights gained from the study of this compound continue to inform the development of next-generation thyromimetics for metabolic diseases.
References
- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent roles for thyroid hormone receptor β isoforms in the endocrine axis and auditory system - PMC [pmc.ncbi.nlm.nih.gov]
Eprotirome's Thyroid Hormone Receptor Beta Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprotirome (KB2115) is a synthetic thyromimetic agent designed to selectively target the thyroid hormone receptor beta (TRβ) with the goal of achieving beneficial metabolic effects, such as lowering cholesterol, while minimizing the adverse effects associated with thyroid hormone receptor alpha (TRα) activation, particularly cardiac side effects. Preclinical studies have demonstrated that this compound exhibits a modest but significant selectivity for TRβ over TRα. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for assessing receptor binding and activation, and visualizations of the relevant biological pathways and experimental workflows. Although the clinical development of this compound was terminated due to safety concerns, the data on its receptor selectivity remains valuable for the ongoing development of next-generation TRβ-selective agonists.
Quantitative Analysis of TRβ Selectivity
The selectivity of this compound for TRβ has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data for this compound and other relevant TRβ-selective agonists for comparative purposes.
Table 1: this compound (KB2115) Thyroid Hormone Receptor Selectivity
| Compound | Parameter | TRα | TRβ | Selectivity (TRα/TRβ) |
| This compound (KB2115) | Binding Affinity | - | - | 22-fold for TRβ[1] |
| This compound (KB2115) | Functional Potency (EC50) | - | 0.43 nM* | - |
*Note: The specific receptor isoform for this EC50 value was not explicitly stated in the available literature.
Table 2: Comparative Binding Affinities and Functional Potencies of TRβ-Selective Agonists
| Compound | Parameter | TRα | TRβ | Selectivity (TRα/TRβ) |
| T3 (Natural Ligand) | Binding Affinity (Ki) | 0.55 nM | 0.22 nM | ~0.4 |
| Sobetirome (GC-1) | Binding Affinity | - | - | ~3–18-fold for TRβ |
| Resmetirom (MGL-3196) | Functional Potency (EC50) | 3.74 µM | 0.21 µM | ~17.8-fold for TRβ |
| MB07344 | Binding Affinity (Ki) | 35.2 nM | 2.17 nM | ~16.2-fold for TRβ[2] |
| KB-141 | Binding Affinity (IC50) | 23.9 nM | 1.1 nM | ~21.7-fold for TRβ[3] |
Experimental Protocols
The determination of thyroid hormone receptor selectivity relies on robust in vitro assays that measure both the binding affinity of a compound to the receptor isoforms and its functional consequence on gene transcription.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for TRα and TRβ by measuring its ability to compete with a radiolabeled form of a known thyroid hormone, typically [¹²⁵I]-T3.
Objective: To determine the inhibition constant (Ki) of this compound for TRα and TRβ.
Materials:
-
Human recombinant TRα and TRβ proteins (ligand-binding domains).
-
Radioligand: [¹²⁵I]-T3.
-
Test compound: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing dithiothreitol, and bovine serum albumin.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A fixed concentration of [¹²⁵I]-T3 and varying concentrations of unlabeled this compound are incubated with either TRα or TRβ protein in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters trap the larger receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of [¹²⁵I]-T3 against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Coactivator Recruitment Assay
This cell-based or biochemical assay measures the ability of a ligand to promote the interaction between the thyroid hormone receptor and a coactivator protein, a crucial step in initiating gene transcription.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing the recruitment of a coactivator to TRα and TRβ.
Materials:
-
Purified, recombinant TRα and TRβ ligand-binding domains (LBDs), often tagged (e.g., with GST).
-
A purified, labeled coactivator peptide (e.g., a fragment of SRC/p160 family proteins) that contains an LXXLL motif, often labeled with a fluorescent probe.
-
A detection system, such as Fluorescence Resonance Energy Transfer (FRET), where the receptor and coactivator are labeled with a donor and acceptor fluorophore, respectively.
-
Test compound: this compound.
-
Assay buffer.
Procedure:
-
Reaction Setup: The TR-LBD, the labeled coactivator peptide, and varying concentrations of this compound are combined in an appropriate assay buffer in a microplate well.
-
Incubation: The plate is incubated at room temperature for a defined period to allow for ligand binding and coactivator recruitment.
-
Detection: The FRET signal is measured using a plate reader. An increase in the FRET signal indicates that the ligand has bound to the TR-LBD, inducing a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity.
-
Data Analysis: The FRET signal is plotted against the logarithm of the this compound concentration. The EC50 value, representing the concentration of this compound that produces 50% of the maximal coactivator recruitment, is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of thyroid hormone receptors and the workflows of the experimental protocols described above.
References
Preclinical Research on Eprotirome (KB2115) for Dyslipidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprotirome (KB2115) is a liver-selective thyromimetic that was developed as a promising therapeutic agent for dyslipidemia. As a selective agonist of the thyroid hormone receptor-beta (TRβ), this compound was designed to leverage the beneficial lipid-lowering effects of thyroid hormones while minimizing the adverse effects associated with thyroid hormone receptor-alpha (TRα) activation, such as cardiac toxicity. Preclinical studies demonstrated its potential to significantly reduce plasma cholesterol levels. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, quantitative efficacy data from in vivo studies, and detailed experimental protocols. Despite its promising initial results, the clinical development of this compound was terminated due to adverse effects observed in long-term animal toxicology studies.
Introduction
Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease. While statins are the cornerstone of treatment, a significant number of patients do not achieve their target LDL-C levels, necessitating the development of novel therapeutic strategies. Thyroid hormones are known to have potent cholesterol-lowering effects, primarily by increasing the hepatic clearance of LDL-C.[1][2] However, their therapeutic use is limited by adverse effects on the heart, bone, and muscle, which are mediated by the TRα receptor.[1]
This compound (KB2115) was developed as a liver-selective TRβ agonist to uncouple the beneficial metabolic effects from the adverse systemic effects of thyroid hormones.[3] Preclinical research in various animal models was conducted to evaluate its efficacy and safety profile before its advancement into human clinical trials.
Mechanism of Action
This compound exerts its lipid-lowering effects by selectively activating the TRβ, which is the predominant thyroid hormone receptor isoform in the liver. This selective activation initiates a cascade of events that leads to a more favorable lipid profile.
The primary mechanism of action involves the upregulation of the low-density lipoprotein receptor (LDLR) gene in hepatocytes.[4] This leads to an increased number of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL-C from the bloodstream. Additionally, this compound has been shown to stimulate the conversion of cholesterol to bile acids, providing another pathway for cholesterol elimination.
Signaling Pathway
The binding of this compound to the TRβ in the hepatocyte nucleus leads to the recruitment of coactivator proteins and the initiation of transcription of target genes, most notably the LDLR gene.
Preclinical In Vivo Efficacy
Preclinical studies in various animal models were crucial in establishing the lipid-lowering efficacy and safety profile of this compound. While much of the detailed quantitative data from early preclinical studies remains within proprietary reports, published research provides valuable insights, particularly from studies in rats.
Quantitative Data from In Vivo Studies
The following table summarizes the available quantitative data from a key preclinical study in rats.
| Animal Model | Drug/Dose | Duration | Key Findings | Reference |
| Male F-344 Rats | This compound (KB2115) at 0.4 mg/kg and 0.8 mg/kg in diet | 1 week | Lowering of blood cholesterol levels (specific percentage not reported). | |
| Massive increase in hepatocyte proliferation (bromodeoxyuridine incorporation from ~5% in controls to 20-40% in treated groups) without significant signs of liver toxicity. | ||||
| No cardiac hypertrophy observed, unlike with T3 treatment. |
Experimental Protocols
Below is a detailed description of the experimental protocol for the study conducted in F-344 rats.
Animal Model and Housing:
-
Species: Male F-344 rats.
-
Housing: Animals were maintained on a standard laboratory diet and water ad libitum. The housing conditions included a 12-hour light/dark cycle and controlled temperature and humidity.
Drug Administration:
-
Drug: this compound (KB2115) was incorporated into the diet.
-
Dose: Two doses were tested: 0.4 mg/kg and 0.8 mg/kg of the diet.
-
Duration: The treatment period was one week.
Experimental Procedures and Data Collection:
-
Hepatocyte Proliferation: Bromodeoxyuridine (BrdU) was administered to the rats before sacrifice to label proliferating cells. Liver sections were then stained with an anti-BrdU antibody to determine the labeling index (percentage of BrdU-positive hepatocytes).
-
Histopathology: Liver tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) for microscopic examination to assess liver morphology and look for signs of toxicity.
-
Biochemical Analysis: Blood samples were collected to measure serum levels of cholesterol and liver enzymes (transaminases).
-
Cardiac Evaluation: The heart was examined for any signs of hypertrophy.
Statistical Analysis:
-
The data were analyzed using appropriate statistical methods to compare the treated groups with the control group.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating a lipid-lowering agent like this compound.
In Vitro Studies
While detailed protocols for in vitro studies with this compound are not extensively published, the general approach to evaluating a thyromimetic would involve using liver-derived cell lines, such as HepG2 cells, to investigate the molecular mechanisms of action.
Typical In Vitro Experimental Protocol:
-
Cell Culture: HepG2 cells would be cultured in a suitable medium.
-
Treatment: The cells would be treated with varying concentrations of this compound.
-
Gene Expression Analysis: RNA would be extracted from the cells, and quantitative real-time PCR (qRT-PCR) would be performed to measure the expression levels of target genes, such as LDLR and genes involved in cholesterol metabolism.
-
Protein Analysis: Western blotting would be used to determine the protein levels of the LDL receptor.
-
Functional Assays: LDL uptake assays using fluorescently labeled LDL would be conducted to assess the functional consequence of increased LDL receptor expression.
Conclusion
The preclinical research on this compound demonstrated its potential as a potent, liver-selective, and TRβ-specific lipid-lowering agent. The mechanism of action, centered on the upregulation of the hepatic LDL receptor, was well-supported by the understanding of thyroid hormone physiology. However, the adverse findings of cartilage damage in long-term canine toxicology studies ultimately led to the cessation of its clinical development. The story of this compound underscores the critical importance of comprehensive long-term preclinical safety studies in drug development and highlights the challenges in developing highly selective therapeutic agents that are devoid of off-target effects. The insights gained from the preclinical and clinical evaluation of this compound continue to inform the development of next-generation thyromimetics for the treatment of dyslipidemia and other metabolic disorders.
References
Eprotirome: A Deep Dive into its Chemical Profile and Biological Mechanisms
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
This whitepaper provides an in-depth analysis of Eprotirome (also known as KB2115), a liver-selective thyromimetic agent. This compound has been a subject of significant interest for its potential in treating dyslipidemia by selectively targeting thyroid hormone receptors in the liver. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for the scientific community.
Chemical Structure and Identification
This compound is a synthetic analog of thyroid hormone. Its chemical identity is well-defined by its systematic IUPAC name, CAS registry number, and molecular structure representations.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}carbamoyl)acetic acid[1] |
| CAS Number | 355129-15-6[2][3] |
| Molecular Formula | C₁₈H₁₇Br₂NO₅[3] |
| SMILES | CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its pharmacokinetic and pharmacodynamic profiles. This compound is a white to light yellow solid powder. A summary of its key properties is presented below.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 487.14 g/mol | |
| Appearance | White to light yellow solid powder | InvivoChem |
| Water Solubility | 0.00201 mg/mL | ALOGPS |
| logP | 5.08 | ChemAxon |
| pKa (Strongest Acidic) | 2.21 | ChemAxon |
| pKa (Strongest Basic) | -3.7 | ChemAxon |
| Solubility in DMSO | 97 mg/mL (199.12 mM) | Selleck Chemicals |
Mechanism of Action and Signaling Pathway
This compound is a liver-selective thyroid hormone receptor (TR) agonist with a modest preference for the TRβ isoform over the TRα isoform. This selectivity is key to its therapeutic potential, as TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial effects of thyroid hormone on lipid metabolism. In contrast, TRα is more abundant in the heart and bone, and its activation is associated with adverse thyromimetic effects.
Upon entering a hepatocyte, this compound binds to and activates TRβ. This ligand-activated receptor then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in protein expression and subsequent physiological effects.
Two key downstream effects of this compound's action are the upregulation of the low-density lipoprotein (LDL) receptor gene and the gene for cholesterol 7 alpha-hydroxylase (CYP7A1). The increased expression of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation. CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids, and its upregulation promotes cholesterol catabolism. The transcriptional regulation of the LDL receptor gene is also influenced by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).
Experimental Protocols
This section outlines general methodologies that can be adapted to study the effects of this compound.
In Vitro Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of this compound to TRα and TRβ isoforms.
Methodology:
-
Preparation of Reagents:
-
Recombinant human TRα and TRβ ligand-binding domains (LBDs).
-
Radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) as the tracer.
-
A series of concentrations of unlabeled this compound and T₃ (as a positive control).
-
Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
-
Assay Procedure:
-
Incubate a fixed concentration of the TR LBD and the radiolabeled tracer with varying concentrations of this compound or T₃.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using a method such as filtration through a glass fiber filter or size-exclusion chromatography.
-
Quantify the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Gene Expression Analysis in Hepatocytes
Objective: To measure the effect of this compound on the expression of target genes such as LDLR and CYP7A1 in a human hepatocyte cell line (e.g., HepG2).
Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Perform qPCR using primers specific for LDLR, CYP7A1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a qPCR instrument to amplify and detect the target genes.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the gene expression in this compound-treated cells to the vehicle-treated control.
-
LDL Uptake Assay
Objective: To assess the functional consequence of increased LDLR expression by measuring the uptake of LDL by hepatocytes.
Methodology:
-
Cell Culture and Treatment:
-
Plate HepG2 cells and treat with this compound or a vehicle control as described above.
-
-
LDL Labeling and Incubation:
-
Label LDL with a fluorescent dye (e.g., DiI-LDL).
-
Incubate the treated cells with the fluorescently labeled LDL for a specific time.
-
-
Quantification of LDL Uptake:
-
Wash the cells to remove unbound LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, visualize and quantify the uptake using fluorescence microscopy.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the total protein content of the cell lysate.
-
Compare the LDL uptake in this compound-treated cells to the control cells.
-
Conclusion
This compound represents a targeted approach to lipid management by leveraging the physiological pathways of thyroid hormone in a liver-selective manner. Its well-characterized chemical structure and physicochemical properties, combined with a clear mechanism of action, have made it a significant molecule of interest in the field of metabolic disease research. The experimental protocols outlined in this guide provide a framework for further investigation into the biological activities of this compound and similar thyromimetic compounds. While clinical development of this compound was discontinued due to adverse effects observed in animal studies, the insights gained from its research continue to inform the development of next-generation thyromimetics.
References
Eprotirome: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprotirome (KB2115) is a liver-selective thyromimetic agent that was developed for the treatment of dyslipidemia. As an agonist of the thyroid hormone receptor beta (TRβ), this compound was designed to harness the lipid-lowering effects of thyroid hormone while minimizing the adverse effects associated with thyroid hormone receptor alpha (TRα) activation in extrahepatic tissues.[1][2][3][4] Despite showing promise in early clinical trials for reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and other atherogenic lipoproteins, its development was terminated during Phase III trials due to safety concerns, including findings of cartilage damage in preclinical animal studies and elevations in liver enzymes in patients.[5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with insights into its mechanism of action and the methodologies employed in its clinical evaluation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of atherogenic lipoproteins. Clinical trials have demonstrated its efficacy in lowering LDL cholesterol, triglycerides, lipoprotein(a) [Lp(a)], and apolipoprotein B (ApoB).
Dose-Dependent Effects on Lipid Profile
Phase II clinical trials have shown that this compound induces a dose-dependent reduction in several key lipid parameters. The tables below summarize the quantitative data from these studies.
Table 1: Percentage Reduction in Lipid and Lipoprotein Levels with this compound Monotherapy or as Add-on to Statins (12-week study)
| Parameter | Placebo | This compound (25 µ g/day ) | This compound (50 µ g/day ) | This compound (100 µ g/day ) |
| LDL Cholesterol | -7% | -22% | -28% | -32% |
| Triglycerides | Not specified | -23% to -44% (range across doses) | Not specified | Not specified |
| Lipoprotein(a) | Not specified | -22% to -39% (range across doses) | Not specified | Not specified |
| Apolipoprotein B | Similar reductions to LDL-C | Not specified | Not specified | Not specified |
Data from a 12-week, randomized, placebo-controlled, double-blind, multicenter trial in patients with hypercholesterolemia already receiving statin therapy.
Table 2: Percentage Reduction in LDL Cholesterol with this compound as Add-on to Ezetimibe (10-week study)
| Parameter | Placebo | This compound (25 µ g/day ) | This compound (50 µ g/day ) | This compound (100 µ g/day ) |
| LDL Cholesterol | Not specified | 15-25% reduction on top of ezetimibe | 15-25% reduction on top of ezetimibe | 15-25% reduction on top of ezetimibe |
Data from a 10-week, placebo-controlled, parallel-group, double-blind, dose-ranging study in 109 patients on stable ezetimibe treatment.
Table 3: Effects of this compound in Patients with Familial Hypercholesterolaemia (6-week data from terminated AKKA Phase 3 trial)
| Parameter | Placebo | This compound (50 µ g/day ) | This compound (100 µ g/day ) |
| Mean LDL Cholesterol Change | +9% | -12% | -22% |
| Free Tetra-iodothyronine (FT4) Decrease | No change | -19% | -27% |
This trial was prematurely terminated. Data reflects changes at the 6-week timepoint.
Effects on Thyroid Hormones
While this compound was designed to be liver-selective, clinical studies have shown some systemic effects on thyroid hormone levels. Notably, a dose-dependent decrease in free thyroxine (FT4) was observed without significant changes in thyroid-stimulating hormone (TSH) or free triiodothyronine (FT3) levels. This suggests a potential for some level of systemic thyroid hormone axis modulation.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), half-life, clearance, and volume of distribution, are not extensively available in the public domain. This is likely due to the premature termination of its clinical development program. However, its liver-selective uptake is a key characteristic that has been described.
Table 4: Summary of Available Pharmacokinetic Information for this compound
| Parameter | Value |
| Absorption | Not Available |
| Volume of distribution | Not Available |
| Protein binding | Not Available |
| Metabolism | Not Available |
| Route of elimination | Not Available |
| Half-life | Not Available |
| Clearance | Not Available |
Information sourced from DrugBank.
Mechanism of Action
This compound acts as a selective agonist for the thyroid hormone receptor beta (TRβ), which is the predominant isoform in the liver. Thyroid hormones are known to play a crucial role in regulating lipid metabolism. By selectively activating TRβ in the liver, this compound was intended to stimulate the catabolism of cholesterol and reduce plasma levels of atherogenic lipoproteins. The activation of hepatic TRβ is believed to increase the expression of the LDL receptor gene, leading to enhanced clearance of LDL cholesterol from the circulation. The selectivity for TRβ over TRα was a key design feature aimed at avoiding the undesirable effects on the heart, bone, and muscle that are mediated by TRα.
Caption: Mechanism of action of this compound in reducing LDL cholesterol.
Experimental Protocols
Detailed experimental protocols from the this compound clinical trials have not been fully published. However, based on standard clinical laboratory practices and the information available, the following methodologies were likely employed for the assessment of key pharmacodynamic endpoints.
Lipid Profile Analysis
-
LDL Cholesterol: The concentration of LDL cholesterol was likely determined using either the Friedewald calculation (Total Cholesterol - HDL Cholesterol - (Triglycerides/5)) for fasting samples with triglyceride levels below 400 mg/dL, or by a direct homogeneous assay. The beta-quantification method, which involves ultracentrifugation, is the gold standard but is less common in large clinical trials due to its complexity.
-
Triglycerides: Serum triglyceride levels are typically measured using an enzymatic colorimetric assay.
-
Lipoprotein(a) [Lp(a)]: Lp(a) concentrations are measured using immunoassays. It is crucial to use assays that are standardized to a reference material (e.g., WHO/IFCC reference material) and minimize the impact of apo(a) isoform size variability. Results are often reported in nmol/L to reflect particle number.
-
Apolipoprotein B (ApoB): ApoB levels are measured by standardized automated immunoassays.
Thyroid Hormone Analysis
-
Thyroid-Stimulating Hormone (TSH): TSH levels are measured using sensitive immunoassays, typically sandwich-type enzyme-linked immunosorbent assays (ELISA) or chemiluminescence immunoassays (CLIA).
-
Free Thyroxine (FT4): The concentration of unbound T4 in the serum is measured, commonly by automated analog immunoassays. Equilibrium dialysis followed by immunoassay is a reference method but is less frequently used in large-scale clinical trials.
Caption: Generalized workflow for a clinical trial of this compound.
Conclusion
This compound demonstrated clear pharmacodynamic efficacy in reducing key atherogenic lipoproteins through its selective activation of hepatic TRβ. However, the lack of comprehensive public data on its pharmacokinetics and the safety concerns that led to the termination of its development highlight the challenges in developing tissue-selective nuclear receptor agonists. The information presented in this guide, compiled from available clinical trial data and scientific literature, provides a detailed overview of the pharmacodynamic profile and mechanism of action of this compound for the scientific community.
References
- 1. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to test for Lp(a) levels | Lipoprotein(a) [lipoproteina.co.uk]
- 5. Fundamentals of lipoprotein(a) request and quantification in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Eprotirome: A Deep Dive into a Selective Thyromimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprotirome (KB2115) is a liver-selective thyromimetic agent designed to specifically target the thyroid hormone receptor beta (TRβ), offering a promising therapeutic approach for dyslipidemia. By mimicking the effects of thyroid hormone in the liver, this compound aimed to lower atherogenic lipoproteins without the adverse extraskeletal and cardiac effects associated with non-selective thyroid hormone receptor activation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining experimental protocols. The document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
Thyroid hormones are critical regulators of metabolism, with significant effects on lipid homeostasis. However, their therapeutic use for dyslipidemia is limited by adverse effects on the heart and bones, which are primarily mediated by the thyroid hormone receptor alpha (TRα). This compound was developed as a TRβ-selective agonist with a high affinity for the liver, aiming to uncouple the beneficial lipid-lowering effects from the detrimental systemic effects.
Chemical Structure and Properties
This compound is a synthetic analog of thyroid hormone. Its chemical name is 2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}carbamoyl)acetic acid.
Chemical Formula: C18H17Br2NO5 Molar Mass: 487.14 g/mol
Mechanism of Action
This compound exerts its lipid-lowering effects through the selective activation of TRβ in hepatocytes. This targeted action initiates a cascade of events that favorably modulate lipid metabolism.
Selective TRβ Agonism
This compound has a higher binding affinity for the TRβ isoform compared to the TRα isoform. The liver is rich in TRβ, making it the primary target for this compound's action. This selectivity is crucial for avoiding the undesirable cardiac and skeletal effects associated with TRα activation.
Signaling Pathways
Upon binding to TRβ in the liver, this compound modulates the expression of several key genes involved in cholesterol and lipoprotein metabolism.
Caption: this compound signaling pathway in hepatocytes.
-
Upregulation of the LDL Receptor (LDLR) Gene: this compound stimulates the transcription of the gene encoding the low-density lipoprotein receptor (LDLR). This leads to an increased number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. This process is also mediated by the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor in cholesterol homeostasis.
-
Stimulation of Cholesterol 7α-hydroxylase (CYP7A1): this compound upregulates the expression of CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids. This promotes the excretion of cholesterol from the body.
Clinical Development and Efficacy
This compound underwent several clinical trials to evaluate its safety and efficacy in patients with dyslipidemia.
Phase II Clinical Trial (NCT00593047)
This randomized, placebo-controlled, double-blind, multicenter trial assessed the efficacy and safety of this compound as an add-on therapy to statins in patients with hypercholesterolemia.
Table 1: Key Efficacy Results from the Phase II Trial (12 weeks) [1][2]
| Parameter | Placebo | This compound (25 µ g/day ) | This compound (50 µ g/day ) | This compound (100 µ g/day ) |
| LDL Cholesterol Reduction | -7% | -22% | -28% | -32% |
| Triglyceride Reduction | - | - | - | Significant reduction |
| Apolipoprotein B Reduction | - | Significant reduction | Significant reduction | Significant reduction |
| Lipoprotein(a) Reduction | - | Significant reduction | Significant reduction | Significant reduction |
Phase III Clinical Trial (AKKA Trial - NCT01410383)
This randomized, double-blind, placebo-controlled, parallel-group Phase III trial was designed to assess the long-term safety and efficacy of this compound in patients with heterozygous familial hypercholesterolemia. The trial was prematurely terminated due to adverse findings in a preclinical toxicology study.
Table 2: Key Efficacy Results from the AKKA Trial (6 weeks) [3][4][5]
| Parameter | Placebo | This compound (50 µ g/day ) | This compound (100 µ g/day ) |
| Mean LDL Cholesterol Change | +9% | -12% | -22% |
| Mean Triglyceride Change | - | - | Significant reduction |
| Mean Apolipoprotein B Change | - | - | Significant reduction |
Safety and Tolerability
Across the clinical trials, this compound was generally well-tolerated. However, the development program was halted due to findings of cartilage damage in a long-term toxicology study in dogs. Additionally, some patients in the clinical trials experienced elevations in liver enzymes.
Experimental Protocols
This section outlines the general methodologies employed in the key clinical trials of this compound.
Clinical Trial Design and Patient Population
Caption: General workflow of this compound clinical trials.
-
Study Design: The clinical trials were typically randomized, double-blind, placebo-controlled, and conducted at multiple centers.
-
Patient Population: Eligible participants were adults with hypercholesterolemia, often with a diagnosis of heterozygous familial hypercholesterolemia, who were on stable statin therapy but had not reached their target LDL cholesterol levels.
-
Intervention: Patients were randomly assigned to receive a daily oral dose of this compound (at varying doses such as 25 µg, 50 µg, or 100 µg) or a matching placebo, in addition to their ongoing statin therapy.
-
Duration: The treatment duration in the key trials was typically 6 to 12 weeks.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary outcome measured was the percent change in LDL cholesterol from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: Secondary endpoints included changes in other lipid parameters such as total cholesterol, triglycerides, HDL cholesterol, apolipoprotein B (ApoB), and lipoprotein(a) [Lp(a)].
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.
Lipid Analysis
-
Sample Collection: Blood samples were collected from patients at baseline and at various time points throughout the study.
-
Analytical Methods: Serum lipid profiles (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides) were determined using standard enzymatic assays. Apolipoprotein B and lipoprotein(a) levels were measured using immunoturbidimetric assays.
Preclinical Studies
Prior to clinical development, this compound was evaluated in various preclinical animal models to assess its efficacy and safety.
Animal Models
-
Rodent Models: Rats and mice, often with diet-induced hypercholesterolemia or genetic predispositions to dyslipidemia, were used to evaluate the lipid-lowering effects of this compound.
-
Canine Models: Dogs were used in long-term toxicology studies to assess the safety of chronic this compound administration.
Preclinical Study Protocol
Caption: General workflow of preclinical studies for this compound.
-
Acclimatization and Grouping: Animals were acclimatized to the laboratory conditions before being randomly assigned to control (vehicle) or this compound treatment groups.
-
Drug Administration: this compound was typically administered orally via gavage at various dose levels.
-
In-life Monitoring: Throughout the study, animals were monitored for clinical signs, body weight, and food consumption.
-
Terminal Procedures: At the end of the study, animals were euthanized, and blood and tissue samples were collected for analysis.
-
Assessments: Blood samples were analyzed for lipid profiles. Tissues, particularly the liver, were examined for histopathological changes and gene expression analysis of key metabolic markers.
Conclusion and Future Perspectives
This compound demonstrated significant efficacy in lowering key atherogenic lipoproteins in clinical trials, supporting the therapeutic potential of liver-selective TRβ agonism for the treatment of dyslipidemia. Its mechanism of action, centered on the upregulation of hepatic LDL receptor expression and the enhancement of cholesterol excretion, represents a rational approach to managing hypercholesterolemia.
Despite its promising efficacy, the development of this compound was halted due to safety concerns identified in preclinical toxicology studies. The findings of cartilage damage in dogs and observations of elevated liver enzymes in some clinical trial participants underscore the challenges in developing highly selective and safe thyromimetic agents.
The journey of this compound provides valuable insights for the future development of drugs in this class. Further research is warranted to understand the molecular basis of the observed toxicities and to design next-generation thyromimetics with an improved safety profile. The pursuit of liver-targeted, TRβ-selective agonists remains a compelling strategy for addressing the residual cardiovascular risk associated with dyslipidemia.
References
- 1. Use of the thyroid hormone analogue this compound in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.sahmri.org.au [research.sahmri.org.au]
The Role of Eprotirome in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprotirome (KB2115) is a liver-selective thyromimetic agent that has garnered significant interest for its potential in treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). Its therapeutic effects are rooted in its ability to modulate gene expression, primarily by acting as a selective agonist for the thyroid hormone receptor beta (TRβ). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound regulates gene expression, supported by quantitative data from studies on potent and selective TRβ agonists, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective TRβ Agonism
This compound exerts its effects by mimicking the action of the endogenous thyroid hormone, triiodothyronine (T3), in a tissue-selective manner. The primary molecular target of this compound is the thyroid hormone receptor (TR), a nuclear receptor that functions as a ligand-activated transcription factor. There are two major isoforms of TR, alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit distinct tissue distribution and physiological roles. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.
This compound is characterized by its preferential binding to and activation of TRβ over TRα. This selectivity is crucial for its therapeutic profile, as it allows for the beneficial metabolic effects of thyroid hormone activation in the liver while minimizing the potential for adverse effects in other tissues, such as tachycardia (mediated by TRα in the heart).
Upon entering a hepatocyte, this compound binds to the ligand-binding domain of TRβ. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The TRβ, typically as a heterodimer with the retinoid X receptor (RXR), then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes. This sequence of events ultimately leads to the modulation of the transcriptional rate of these genes, altering the levels of their corresponding mRNAs and, consequently, the synthesis of the proteins they encode.
Regulation of Gene Expression: Key Target Genes and Pathways
The activation of TRβ by this compound and other selective agonists leads to the regulation of a suite of genes involved in lipid and cholesterol metabolism. The following table summarizes the quantitative data on the potency of various TRβ agonists, including compounds with a similar mechanism of action to this compound, in inducing the expression of key target genes in human hepatic cell lines.
Data Presentation: Potency of TRβ Agonists in Regulating Target Gene Expression
Table 1: EC50 Values for TRβ Agonist-Mediated Gene Induction in Huh-7 Cells [1][2][3]
| Compound | CPT1A EC50 (nM) | ANGPTL4 EC50 (nM) | DIO1 EC50 (nM) |
| T3 (natural ligand) | 1.1 | 1.9 | 0.9 |
| GC-1 | 1.2 | 2.5 | 1.4 |
| MGL-3196 | 1140 | 1858 | 808 |
| VK2809A | 30.2 | 48.7 | 25.8 |
Data from Luong et al., 2020. EC50 values represent the concentration of the compound that induces a half-maximal response.
Table 2: EC50 Values for TRβ Agonist-Mediated Gene Induction in Primary Human Hepatocytes [1]
| Compound | THRSP EC50 (nM) |
| T3 (natural ligand) | 1.0 |
| GC-1 | 2.7 |
| MGL-3196 | 216.2 |
| VK2809A | 14.8 |
Data from Luong et al., 2020. THRSP (Thyroid Hormone Responsive Protein) is a direct target gene of THR and is involved in lipogenesis.
These data illustrate the direct impact of TRβ agonists on the transcriptional regulation of genes central to metabolic control. For instance, Carnitine Palmitoyltransferase 1A (CPT1A) is a rate-limiting enzyme in mitochondrial fatty acid oxidation. Angiopoietin-like 4 (ANGPTL4) is involved in regulating lipid and glucose metabolism. Type I iodothyronine deiodinase (DIO1) is an enzyme that converts the prohormone T4 to the active hormone T3.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of this compound and other TRβ agonists in regulating gene expression. These protocols are based on established methods in the field.
Cell Culture and Treatment
-
Cell Lines: Human hepatocyte-derived Huh-7 cells or primary human hepatocytes are commonly used models.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For gene expression analysis, cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with a serum-free or low-serum medium containing the vehicle control (e.g., DMSO) or varying concentrations of the TRβ agonist (e.g., this compound, GC-1, MGL-3196). The treatment duration is typically 24 to 48 hours.
RNA Extraction and Reverse Transcription
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.
Quantitative Real-Time PCR (RT-qPCR)
-
Principle: RT-qPCR is used to quantify the expression levels of specific target genes.
-
Reaction Mixture: The qPCR reaction typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Thermal Cycling: The reaction is performed in a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Luciferase Reporter Gene Assay
-
Principle: This assay is used to measure the activation of the thyroid hormone receptor by a compound.
-
Cell Line: A reporter cell line is used, typically HEK293 cells, that is co-transfected with a plasmid expressing the TRβ and a reporter plasmid containing a luciferase gene under the control of a promoter with TREs.
-
Procedure: The cells are treated with the test compound (e.g., this compound). If the compound activates TRβ, the receptor will bind to the TREs and drive the expression of the luciferase gene.
-
Measurement: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The intensity of the light produced is proportional to the level of TRβ activation.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a hepatocyte.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing changes in gene expression.
Conclusion
This compound represents a targeted therapeutic approach that leverages a deep understanding of the molecular biology of thyroid hormone action. Its liver selectivity and TRβ preference allow for the precise modulation of gene expression networks involved in metabolism. By activating TRβ, this compound initiates a cascade of events that alters the transcription of key genes, ultimately leading to beneficial effects such as the lowering of atherogenic lipoproteins. The quantitative data from potent, selective TRβ agonists and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this class of compounds. Future research involving comprehensive transcriptomic analyses, such as RNA sequencing, will undoubtedly provide a more complete picture of the gene regulatory networks influenced by this compound and pave the way for the development of next-generation thyromimetics.
References
- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]
Methodological & Application
Eprotirome: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of eprotirome, a selective thyroid hormone receptor-beta (TRβ) agonist, in various animal models. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the quantitative data on this compound dosage and administration in rats, mice, and dogs, based on published preclinical research.
Table 1: this compound Dosage and Administration in Rat Models
| Animal Model | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Outcomes |
| Sprague-Dawley Rats | 0.1 mg/kg/day | Not specified | Not specified | 10 days | Reduced hepatic triglyceride content by 75% in high-fat-fed rats, but also induced fasting hyperglycemia and hyperinsulinemia.[1] |
| F-344 Rats | 12.5 µ g/100g b.w. | Intraperitoneal (IP) | 5% DMSO in corn oil | 1 week (daily) | Increased hepatocyte proliferation (BrdU incorporation).[2] |
| F-344 Rats | 25 µ g/100g b.w. | Intraperitoneal (IP) | 5% DMSO in corn oil | 1 week (daily) | Increased hepatocyte proliferation (BrdU incorporation).[2] |
| F-344 Rats | 12.5 µ g/100g b.w. | Intragastric (IG) | 5% DMSO in corn oil | 1 week (daily) | Increased hepatocyte proliferation.[2] |
| F-344 Rats | 0.8 mg/kg of diet | Dietary | Basal diet | 1 week | Increased hepatocyte proliferation.[2] |
| F-344 Rats | 1.6 mg/kg of diet | Dietary | Basal diet | 1 week | Increased hepatocyte proliferation. |
Table 2: this compound Dosage and Administration in Mouse Models
| Animal Model | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Outcomes |
| ob/ob Mice | 0.3 mg/kg | Intraperitoneal (IP) | Not specified | 10 days | Near complete elimination of lipid-filled vacuoles in the liver. |
Table 3: this compound Administration in Dog Models
| Animal Model | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Outcomes |
| Beagle Dogs | High and lower doses (specific dosages not publicly available) | Not specified | Not specified | 12 months | Cartilage damage observed in all animals at high doses and in some at lower doses, leading to the discontinuation of this compound development. No cartilage damage was observed in a 6-month toxicology study. |
Experimental Protocols
Intraperitoneal (IP) Injection in Mice
This protocol is adapted from standard laboratory procedures for the intraperitoneal administration of substances to mice.
Materials:
-
This compound solution (formulated in a sterile vehicle)
-
Sterile syringes (1 mL) with needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose volume.
-
Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably. The abdomen should be exposed and facing upwards.
-
Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administration: Slowly inject the this compound solution.
-
Withdrawal: Gently withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Intragastric (IG) Gavage in Rats
This protocol outlines the procedure for administering this compound directly into the stomach of a rat via gavage.
Materials:
-
This compound solution (formulated in a sterile vehicle)
-
Sterile gavage needles (appropriate size for the rat, typically 16-18 gauge)
-
Sterile syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dose volume.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Restraint: Securely restrain the rat, keeping the head and body in a straight line to facilitate the passage of the gavage needle.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the needle as it enters the esophagus. Do not force the needle.
-
Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the rat to its cage and observe for any signs of respiratory distress or discomfort.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on lipid metabolism.
Experimental Workflow for this compound Administration in Rats
Caption: Workflow for this compound studies in rat models.
Logical Relationship of this compound Dosage and Effects
References
How to dissolve and prepare Eprotirome for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Eprotirome (also known as KB2115) for both in vitro and in vivo experimental use. This compound is a liver-selective thyroid hormone receptor (TR) agonist with a higher affinity for TRβ than TRα, making it a valuable tool for research in dyslipidemia, obesity, and metabolic diseases.[1][2]
Chemical Properties
A summary of this compound's key chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇Br₂NO₅ | PubChem[3] |
| Molecular Weight | 487.1 g/mol | PubChem[3] |
| Water Solubility | 0.00201 mg/mL | DrugBank Online[4] |
| DMSO Solubility | 97 mg/mL (199.12 mM) | Selleck Chemicals |
| Appearance | Solid | N/A |
Dissolution and Preparation of this compound for In Vitro Experiments
For in vitro studies, this compound is typically first dissolved in a primary organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). A high concentration of 97 mg/mL (199.12 mM) in fresh DMSO has been reported.
-
Vortex the solution thoroughly to dissolve the compound.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment.
-
Dissolution and Preparation of this compound for In Vivo Experiments
The choice of vehicle for in vivo administration of this compound is critical and depends on the route of administration and the experimental animal model. Below are several protocols for preparing this compound formulations suitable for in vivo studies.
Vehicle Formulations for In Vivo Administration
| Formulation | Composition | Achievable Concentration |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.27 mM) |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.27 mM) |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.27 mM) |
Protocol 3: Preparation of this compound in a PEG300/Tween-80/Saline Vehicle
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for 1 mL of working solution):
-
Start with a clear stock solution of this compound in DMSO.
-
To 100 µL of 20.8 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to the solution and mix well to get the final formulation.
-
It is recommended to prepare this working solution fresh on the day of use.
-
Protocol 4: Preparation of this compound in a SBE-β-CD/Saline Vehicle
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for 1 mL of working solution):
-
First, prepare a 20% SBE-β-CD solution in saline.
-
To 100 µL of 20.8 mg/mL this compound stock solution in DMSO, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is achieved.
-
Prepare this working solution fresh for daily administration.
-
Protocol 5: Preparation of this compound in a Corn Oil Vehicle
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
-
-
Procedure (for 1 mL of working solution):
-
To 100 µL of 20.8 mg/mL this compound stock solution in DMSO, add 900 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension. If the continuous dosing period is longer than half a month, this protocol should be chosen carefully.
-
Experimental Example: In Vivo Study in Mice
In a study using male ob/ob mice, this compound was administered at a dose of 0.3 mg/kg via intraperitoneal injection for 10 days to investigate its effects on glucose metabolism and hepatic steatosis.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for an in vivo this compound experiment.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the thyroid hormone receptor (TR), with a preference for the TRβ isoform, which is predominantly expressed in the liver. Activation of hepatic TRβ by this compound leads to the increased expression of the LDL receptor gene, which in turn enhances the clearance of LDL cholesterol from the bloodstream. This liver-selective action is designed to minimize the adverse effects associated with thyroid hormone action in other tissues, such as the heart and bone.
Simplified Signaling Pathway of this compound
References
Application Notes and Protocols for Eprotirome in Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprotirome (KB2115) is a liver-selective thyromimetic agent that acts as an agonist for the thyroid hormone receptor-beta (TRβ).[1] Its targeted action in the liver held promise for the treatment of dyslipidemia by reducing atherogenic lipoproteins without the adverse extra-hepatic effects associated with non-selective thyroid hormone receptor activation.[2][3] Although its clinical development was halted due to safety concerns observed in long-term animal studies and some evidence of liver enzyme elevation in patients, this compound remains a valuable tool for preclinical research into hypercholesterolemia, TRβ agonism, and lipid metabolism.[4][5]
These application notes provide a comprehensive overview of the use of this compound in hypercholesterolemia research models, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its lipid-lowering effects by selectively binding to and activating TRβ, which is the predominant thyroid hormone receptor isoform in the liver. This activation initiates a cascade of events that lead to a reduction in circulating levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides. The primary mechanisms include:
-
Upregulation of LDL Receptor (LDLR) Expression: Activation of TRβ in hepatocytes stimulates the transcription of the LDLR gene. This leads to an increased number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL-C from the bloodstream.
-
Stimulation of Cholesterol to Bile Acid Conversion: this compound upregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This promotes the excretion of cholesterol from the body. This mechanism contributes to cholesterol reduction independent of LDLR.
-
Inhibition of Triglyceride Synthesis: TRβ activation can also lead to a reduction in the synthesis and secretion of triglycerides from the liver.
Data Presentation: Efficacy of this compound in Clinical Studies
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound in patients with hypercholesterolemia.
Table 1: Effect of this compound Monotherapy on Lipid Profiles in Patients with Primary Hypercholesterolemia
| Daily Dose | Duration | LDL-C Reduction (%) | Triglyceride Reduction (%) | Lipoprotein(a) Reduction (%) | HDL-C Change |
| 100 µg | 12 weeks | 23 ± 5 | Considerable reduction | Considerable reduction | Unchanged |
| 200 µg | 12 weeks | 31 ± 4 | Considerable reduction | Considerable reduction | Unchanged |
Data compiled from a multicenter, randomized, placebo-controlled, double-blind study.
Table 2: Effect of this compound as an Add-on to Statin Therapy in Patients with Hypercholesterolemia
| Daily Dose | Duration | Baseline LDL-C (mg/dL) | Final LDL-C (mg/dL) | LDL-C Reduction from Baseline (%) |
| Placebo | 12 weeks | 141 | 127 | 7 |
| 25 µg | 12 weeks | 141 | 113 | 22 |
| 50 µg | 12 weeks | 141 | 99 | 28 |
| 100 µg | 12 weeks | 141 | 94 | 32 |
Data from a randomized, placebo-controlled, double-blind, multicenter trial in patients already receiving simvastatin or atorvastatin. Similar reductions were observed for apolipoprotein B, triglycerides, and Lp(a) lipoprotein.
Table 3: Effect of this compound in Patients with Familial Hypercholesterolemia (AKKA Trial)
| Daily Dose | Duration | LDL-C Change (%) |
| Placebo | 6 weeks | +9 |
| 50 µg | 6 weeks | -12 |
| 100 µg | 6 weeks | -22 |
Data from a randomized, double-blind, placebo-controlled phase 3 study in patients on conventional statin treatment with or without ezetimibe.
Experimental Protocols
Protocol 1: Evaluation of this compound in a High-Fat Diet-Induced Hypercholesterolemia Rat Model
This protocol describes a general procedure for inducing hypercholesterolemia in rats using a high-fat diet and subsequently evaluating the efficacy of this compound.
1. Animal Model and Diet:
-
Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Housing: House animals individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity).
-
Acclimatization: Allow a one-week acclimatization period with free access to standard chow and water.
-
Induction of Hypercholesterolemia:
-
Control Group: Feed a standard chow diet throughout the study.
-
High-Fat Diet (HFD) Group: Feed a diet rich in fat and cholesterol for a period of 4-8 weeks to induce hypercholesterolemia. A common diet composition is:
-
Standard chow supplemented with 1-2% cholesterol, 10-20% lard or other saturated fat, and 0.5% cholic acid to enhance cholesterol absorption.
-
-
Monitor body weight and food intake weekly.
-
2. This compound Administration:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle, such as 5% DMSO in phosphate-buffered saline (PBS).
-
Dosage: Based on preclinical studies, a dosage range of 0.1 mg/kg to 0.3 mg/kg body weight per day can be used. A dose of 0.1 mg/kg/day has been shown to be effective in preventing hepatic steatosis in high-fat-fed rats.
-
Administration: Administer this compound or vehicle to the respective groups via intraperitoneal (IP) injection once daily for a period of 10 days to 4 weeks.
3. Sample Collection and Analysis:
-
Blood Collection: At the end of the treatment period, collect blood samples from fasted animals via cardiac puncture under anesthesia.
-
Serum Lipid Profile Analysis:
-
Centrifuge blood to separate serum.
-
Measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.
-
-
Liver Tissue Analysis:
-
Euthanize the animals and perfuse the liver with saline.
-
Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for gene expression analysis or fix in 10% neutral buffered formalin for histology.
-
Histology: Embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology and Oil Red O to visualize lipid accumulation.
-
Gene Expression Analysis (RT-qPCR): Extract total RNA from frozen liver tissue. Synthesize cDNA and perform real-time quantitative PCR to measure the expression of target genes such as LDLR, CYP7A1, and genes involved in fatty acid synthesis.
-
Protocol 2: Evaluation of this compound in LDLR Knockout (LDLR-/-) Mice
This protocol outlines the use of this compound in a genetic model of hypercholesterolemia, the LDLR-/- mouse, to investigate LDLR-independent mechanisms of action.
1. Animal Model:
-
Animals: Male or female LDLR-/- mice on a C57BL/6J background (8-12 weeks old).
-
Housing and Acclimatization: As described in Protocol 1.
-
Diet:
-
Feed a standard chow diet or a "Western-type" diet (high in fat and cholesterol) to exacerbate hypercholesterolemia. The duration of the diet can range from 8 to 16 weeks.
-
2. This compound Administration:
-
Preparation and Dosage: Prepare this compound solution as described in Protocol 1. A suggested dosage for mice is in the range of 0.3 mg/kg, administered via intraperitoneal injection.
-
Administration: Treat mice with this compound or vehicle daily for a specified period, typically 2 to 4 weeks.
3. Sample Collection and Analysis:
-
Blood and Tissue Collection: Follow the procedures outlined in Protocol 1.
-
Serum Lipid Profile Analysis: Analyze serum for total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Liver Tissue Analysis:
-
Gene Expression: Focus on genes involved in the LDLR-independent pathway, particularly Cyp7a1.
-
Histology: Assess hepatic steatosis using H&E and Oil Red O staining.
-
-
Fecal Sterol Analysis (Optional): To further investigate the mechanism of cholesterol excretion, collect feces over a 24-hour period at the end of the study. Extract neutral and acidic sterols and quantify them using gas chromatography-mass spectrometry (GC-MS).
Visualizations
Signaling Pathway of this compound in Hepatocytes
References
- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 2. Use of the thyroid hormone analogue this compound in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
Application Note: Quantitative Analysis of Eprotirome in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprotirome (KB2115) is a liver-selective thyroid hormone receptor-β (TRβ) agonist that was investigated for the treatment of dyslipidemia and obesity.[1] Its mechanism of action involves mimicking the effects of thyroid hormone in the liver, leading to a reduction in low-density lipoprotein (LDL) cholesterol.[1] Despite promising initial results in clinical trials, the development of this compound was discontinued due to adverse effects observed in long-term animal studies, specifically cartilage damage in dogs.[2][3]
Preclinical and clinical research on compounds like this compound necessitates robust and sensitive analytical methods for their quantification in biological matrices, including various tissues. This information is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This application note provides a detailed, proposed protocol for the quantification of this compound in tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Disclaimer: As of the writing of this document, a specific, validated analytical method for the quantification of this compound in tissue has not been published in peer-reviewed literature. The following protocols are based on established methods for the analysis of similar thyromimetic compounds, such as Sobetirome, and would require validation for this compound.
Signaling Pathway of this compound
This compound acts as an agonist for the thyroid hormone receptor (TR), with a modest selectivity for the β isoform, which is highly expressed in the liver. The general signaling pathway is depicted below.
Caption: Simplified signaling pathway of this compound in a hepatocyte.
Proposed Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in tissue due to its high sensitivity, selectivity, and robustness.
Experimental Workflow
The overall workflow for the quantification of this compound in tissue samples is outlined below.
Caption: Experimental workflow for this compound quantification in tissue.
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a structurally similar analog
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Tissue homogenizer (e.g., bead beater)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in an appropriate solvent such as DMSO or methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:water to prepare working standard solutions for the calibration curve.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to create calibration standards and quality control samples at low, medium, and high concentrations.
Tissue Sample Preparation
-
Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add ice-cold PBS (e.g., 4 volumes of PBS to tissue weight, 4:1 v/w).
-
Add the internal standard solution.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent).
-
Elute this compound and the IS from the cartridge using an appropriate elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Proposed)
The following are suggested starting conditions and would require optimization.
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over several minutes, hold, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be determined by infusion) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of this compound and IS standards. |
Data Presentation
The following tables present representative quantitative data for the analysis of a similar thyromimetic compound, Sobetirome, in tissue. These values should be experimentally determined and validated for an this compound-specific assay.
Table 1: Representative LC-MS/MS Method Validation Parameters
| Parameter | Representative Value for a Similar Compound |
| Linearity Range | 0.1 - 1000 pg/µL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.1 pg/µL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
Table 2: Representative Recovery and Matrix Effect Data
| Parameter | Representative Value for a Similar Compound |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Conclusion
This application note provides a comprehensive, though proposed, framework for the quantitative analysis of this compound in tissue samples using LC-MS/MS. The detailed protocols for sample preparation and suggested starting conditions for LC-MS/MS analysis offer a solid foundation for researchers to develop and validate a specific and sensitive method. The successful implementation of such a method is essential for advancing our understanding of the pharmacokinetics and tissue distribution of this compound and similar compounds in drug development.
References
- 1. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eprotirome for the Study of Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent condition characterized by the accumulation of fat in the liver (hepatic steatosis) in individuals without significant alcohol consumption.[1] The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, potentially progressing to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2]
The thyroid hormone receptor (TR) is a nuclear receptor with two primary isoforms, TRα and TRβ. TRβ is the predominant isoform in the liver and plays a crucial role in regulating lipid metabolism.[3][4] Activation of hepatic TRβ can lower cholesterol and triglycerides, making it an attractive therapeutic target for metabolic disorders like NAFLD.
Eprotirome (KB2115) is a liver-selective, synthetic agonist of the thyroid hormone receptor-beta (TRβ). It was developed to harness the beneficial metabolic effects of thyroid hormone on the liver while avoiding the adverse effects associated with systemic thyroid hormone excess, which are primarily mediated by TRα (e.g., in the heart and bone). Although this compound showed promising lipid-lowering effects in early clinical trials for dyslipidemia, its development was terminated during Phase 3 studies due to findings of cartilage damage in a parallel canine study and observations of elevated liver enzymes in some patients.
Despite its discontinuation for therapeutic use, this compound remains a valuable tool for preclinical research to investigate the role of selective TRβ agonism in the pathophysiology and potential treatment of NAFLD. These application notes provide an overview of its mechanism, relevant data, and detailed protocols for its use in experimental models of NAFLD.
Mechanism of Action
This compound selectively binds to and activates TRβ, which is highly expressed in hepatocytes. As a nuclear receptor agonist, this compound modulates gene expression. Upon binding, the this compound-TRβ complex recruits coactivators and binds to thyroid hormone response elements (TREs) on the DNA of target genes. This transcriptional regulation leads to several metabolic benefits relevant to NAFLD:
-
Increased LDL Cholesterol Uptake: Upregulation of the LDL receptor gene, leading to enhanced clearance of LDL cholesterol from circulation.
-
Enhanced Fatty Acid Oxidation: Stimulation of genes involved in mitochondrial β-oxidation, such as carnitine palmitoyltransferase 1 (CPT-1), which promotes the breakdown of fatty acids in the liver, thereby reducing lipid accumulation.
-
Stimulation of Bile Acid Synthesis: Increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, providing another route for cholesterol disposal.
These combined actions are hypothesized to reduce the key drivers of NAFLD: hepatic steatosis and dyslipidemia.
Data Presentation: Preclinical and Clinical Findings
While direct clinical data for this compound in NAFLD patients is unavailable due to its terminated development, results from dyslipidemia trials and studies on other TRβ agonists provide valuable context.
Table 1: Effects of this compound in Patients with Hypercholesterolemia (AKKA Trial, 6 Weeks) Data extracted from a Phase 3 trial terminated prematurely.
| Parameter | Placebo | This compound (50 µg) | This compound (100 µg) |
| LDL Cholesterol | +9% | -12% | -22% |
| Apolipoprotein B | +7% | -13% | -22% |
| Triglycerides | +5% | -15% | -24% |
| Lipoprotein(a) | +2% | -24% | -31% |
| ALT (Alanine Aminotransferase) | No significant change | Significant Increase | Significant Increase |
| AST (Aspartate Aminotransferase) | No significant change | Significant Increase | Significant Increase |
Table 2: Effects of TRβ Agonist (Resmetirom) in Patients with NASH Data from a different TRβ agonist, Resmetirom, is presented to illustrate the potential effects of this drug class on NAFLD.
| Parameter | Study & Duration | Placebo | Resmetirom (80-100 mg) |
| Relative Reduction in Liver Fat (MRI-PDFF) | Phase 2, 36 Weeks | -10.4% | -50% to -64% (Open-label extension) |
| NASH Resolution (No Worsening of Fibrosis) | Phase 3, 52 Weeks | 9.7% of patients | 25.9% - 29.9% of patients |
| Fibrosis Improvement (≥1 Stage) | Phase 3, 52 Weeks | 14.2% of patients | 24.2% - 25.9% of patients |
| LDL Cholesterol Reduction | Phase 3, 24 Weeks | - | ~ -19% |
Experimental Protocols
The following protocols provide a framework for using this compound in preclinical NAFLD research.
Protocol 1: Induction of NAFLD in an Animal Model
This protocol describes a common dietary method to induce NAFLD/NASH in rodents, which mimics the metabolic abnormalities seen in humans.
Objective: To induce hepatic steatosis and inflammation in rats through a high-fat, high-fructose diet.
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old)
-
Standard chow diet (Control group)
-
High-Fat Diet (HFD): Typically 45-60% kcal from fat.
-
Fructose solution (15-30% w/v) in drinking water.
-
Metabolic cages for monitoring food/water intake.
Procedure:
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) for one week with free access to standard chow and water.
-
Group Allocation: Randomly divide animals into two groups: Control (standard chow) and NAFLD (HFD + fructose water).
-
Dietary Induction:
-
Provide the Control group with standard chow and plain water ad libitum.
-
Provide the NAFLD group with the HFD and fructose-supplemented drinking water ad libitum.
-
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Duration: Continue the diet for 8-16 weeks to establish a robust NAFLD phenotype.
-
Confirmation: At the end of the induction period, a subset of animals can be euthanized to confirm the NAFLD phenotype via liver histology and measurement of plasma transaminases.
Protocol 2: this compound Administration and Sample Collection
Objective: To treat NAFLD animals with this compound and collect samples for analysis.
Materials:
-
NAFLD model rats (from Protocol 1)
-
This compound (KB2115)
-
Vehicle solution (e.g., 5% DMSO in corn oil).
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (with EDTA or heparin)
-
Phosphate-buffered saline (PBS), ice-cold
-
Formalin (10%) and/or liquid nitrogen for tissue preservation
Procedure:
-
Treatment Group Allocation: Sub-divide the NAFLD animals into:
-
NAFLD + Vehicle
-
NAFLD + this compound
-
-
Dosing Preparation: Prepare this compound solution in the vehicle. A dose range of 12.5-25 mg/100g body weight has been used in rats for studying hepatocyte proliferation. Dose-response studies are recommended.
-
Administration: Administer this compound or vehicle daily via oral gavage for the desired treatment period (e.g., 4-8 weeks).
-
Final Sample Collection: At the end of the treatment period: a. Fast animals overnight. b. Anesthetize the animals. c. Collect blood via cardiac puncture for plasma lipid and enzyme analysis. d. Perfuse the liver with ice-cold PBS to remove blood. e. Excise the entire liver, weigh it, and photograph it. f. Section the liver for different analyses:
- Fix a portion in 10% neutral buffered formalin for histology.
- Snap-freeze a portion in liquid nitrogen for molecular/biochemical analysis (RNA, protein, lipids) and store at -80°C.
Protocol 3: Quantification of Hepatic Steatosis
Objective: To quantitatively assess the degree of fat accumulation in the liver. Magnetic resonance imaging is the clinical gold standard, but histological analysis is common in preclinical studies.
Materials:
-
Formalin-fixed liver tissue
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Oil Red O stain (for frozen sections)
-
Microscope with digital camera
Procedure:
-
Tissue Processing:
-
Dehydrate the formalin-fixed liver tissue through a graded series of ethanol.
-
Clear with xylene and embed in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin (stains nuclei blue) and Eosin (stains cytoplasm and extracellular matrix pink).
-
Lipid droplets will appear as clear, empty vacuoles within the cytoplasm.
-
-
Microscopic Analysis:
-
Examine slides under a light microscope.
-
Capture images from multiple random fields per liver section.
-
-
Quantification (Scoring):
-
Use a standardized scoring system, such as the NAFLD Activity Score (NAS), to grade steatosis based on the percentage of hepatocytes containing lipid droplets.
-
Alternatively, use image analysis software (e.g., ImageJ) to calculate the total area of lipid vacuoles relative to the total tissue area.
-
References
- 1. icer.org [icer.org]
- 2. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-enm.org [e-enm.org]
Application of Eprotirome in Metabolic Disease Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprotirome (KB2115) is a liver-selective thyromimetic agent that acts as a potent agonist for the thyroid hormone receptor-beta (TRβ).[1][2] This tissue and receptor isoform selectivity allows this compound to elicit the beneficial metabolic effects of thyroid hormone in the liver, such as lowering cholesterol and triglycerides, while avoiding the detrimental effects on the heart, bone, and muscle that are typically associated with hyperthyroidism and mediated by the TRα isoform.[2][3] Preclinical and clinical studies have demonstrated its potential in treating dyslipidemia and other metabolic disorders.[4] However, its development was halted due to adverse effects observed in long-term animal studies, specifically cartilage damage in dogs. Despite this, the study of this compound provides valuable insights into the therapeutic potential of liver-selective TRβ agonists for metabolic diseases.
Mechanism of Action
This compound is a synthetic analog of thyroid hormone with a modestly higher affinity for the TRβ isoform over the TRα isoform. TRβ is the predominant isoform in the liver, responsible for regulating cholesterol and triglyceride metabolism. Upon binding to TRβ in hepatocytes, this compound modulates the expression of genes involved in lipid metabolism. Key mechanisms include the upregulation of the LDL receptor (LDLR), which enhances the clearance of LDL cholesterol from the circulation, and the stimulation of bile acid synthesis, providing a pathway for cholesterol excretion. Some studies also suggest that this compound may reduce levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of the LDL receptor.
Data Presentation
Table 1: Efficacy of this compound in Clinical Trials for Dyslipidemia
| Study Population | Treatment Group | Duration | Baseline LDL-C (mg/dL) | Change in LDL-C | Change in Triglycerides | Change in Apolipoprotein B | Change in Lipoprotein(a) | Reference |
| Hypercholesterolemic patients on statin therapy | This compound 25 µ g/day + statin | 12 weeks | 141 | -22% | -16% | Significant reduction | Significant reduction | |
| This compound 50 µ g/day + statin | 12 weeks | 141 | -28% | -24% | Significant reduction | Significant reduction | ||
| This compound 100 µ g/day + statin | 12 weeks | 141 | -32% | -33% | -30% | -43% | ||
| Hypercholesterolemic patients | This compound 100 µ g/day | 12 weeks | Not specified | -23% | Considerable reduction | Similar to LDL-C reduction | Considerable reduction | |
| This compound 200 µ g/day | 12 weeks | Not specified | -31% | Considerable reduction | Similar to LDL-C reduction | Considerable reduction | ||
| Patients with Familial Hypercholesterolaemia | This compound 50 µ g/day + statin +/- ezetimibe | 6 weeks | Not specified | -12% | Not reported | Not reported | Not reported | |
| This compound 100 µ g/day + statin +/- ezetimibe | 6 weeks | Not specified | -22% | Not reported | Not reported | Not reported |
Table 2: Preclinical Effects of this compound in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| ob/ob mice | This compound (0.3 mg/kg, i.p.) for 10 days | Near complete elimination of lipid-filled vacuoles in the liver. | |
| F-344 rats | This compound (12.5 and 25 µ g/100 g b.w., i.p.) for 1 week | Increased hepatocyte proliferation (BrdU incorporation from 5% to 20-40%) without signs of liver toxicity or cardiac hypertrophy. |
Experimental Protocols
In Vitro Assays
1. TRβ Reporter Gene Assay
This assay quantifies the ability of a test compound to activate the human thyroid hormone receptor beta.
-
Cell Line: Human embryonic kidney cells (HEK293) engineered to constitutively express the human TRβ and a luciferase reporter gene under the control of a TR-responsive promoter.
-
Protocol:
-
Thaw and plate the reporter cells in a white, sterile, 96-well cell culture plate.
-
After a recovery period, treat the cells with various concentrations of this compound or a reference agonist (e.g., T3).
-
Incubate for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add a luciferase detection reagent.
-
Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of TRβ activation.
-
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value.
2. TRβ Radioligand Binding Assay
This assay measures the affinity of a test compound for the human thyroid hormone receptor beta.
-
Materials: Human recombinant TRβ, [¹²⁵I]-Triiodothyronine (radioligand), and a non-specific binding control (e.g., high concentration of unlabeled T3).
-
Protocol:
-
Incubate a fixed amount of recombinant TRβ with a constant concentration of [¹²⁵I]-Triiodothyronine and varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium (e.g., 20-24 hours at 4°C).
-
Separate the bound from unbound radioligand by filtration through a membrane that captures the receptor-ligand complex.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) to calculate its binding affinity (Ki).
In Vivo Studies
1. Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is the gold standard for assessing insulin sensitivity in vivo.
-
Animal Model: Twelve-week-old male ob/ob mice.
-
Surgical Preparation: Implant a catheter into the right internal jugular vein for infusions.
-
Protocol:
-
After a recovery period, administer this compound (e.g., 0.3 mg/kg) via intraperitoneal injection for 10 days.
-
Fast the mice overnight before the clamp experiment.
-
Infuse [3-³H]glucose at a constant rate to measure basal glucose turnover.
-
After establishing a baseline, begin a continuous infusion of insulin (e.g., 12 mU/kg/min).
-
Simultaneously, infuse a variable rate of 25% glucose to maintain euglycemia (blood glucose at ~120 mg/dL).
-
Collect blood samples at regular intervals (e.g., every 10 minutes) to monitor blood glucose and adjust the glucose infusion rate accordingly.
-
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
2. Liver Histopathology in Rats
This protocol is used to assess the effects of this compound on liver morphology and cell proliferation.
-
Animal Model: Male F-344 rats.
-
Treatment: Administer this compound (e.g., 12.5 or 25 µ g/100 g body weight) or vehicle daily for one week.
-
Tissue Collection and Preparation:
-
Two hours before sacrifice, inject BrdU (100 mg/kg) intraperitoneally to label proliferating cells.
-
Euthanize the animals and perfuse the liver with a fixative (e.g., 10% buffered formalin).
-
Embed the liver tissue in paraffin and cut 4-µm sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment.
-
Immunohistochemistry for BrdU: To detect and quantify hepatocyte proliferation.
-
-
Analysis:
-
Examine H&E stained sections for any signs of liver injury, such as inflammation, necrosis, or steatosis.
-
Count the number of BrdU-positive hepatocyte nuclei to determine the proliferation index.
-
Visualizations
References
Application Notes and Protocols: Eprotirome in Combination with Statins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the research surrounding the use of Eprotirome, a liver-selective thyroid hormone receptor-β (TRβ) agonist, as an add-on therapy to statins for the management of dyslipidemia. The information is compiled from key clinical trial data and research publications.
Introduction
Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease.[1] While statins are the cornerstone of treatment, many patients fail to reach their LDL-C goals or experience side effects that limit dosage.[2][3] this compound (KB2115) was developed as a thyromimetic compound that selectively targets the liver, aiming to lower cholesterol by mimicking the effects of thyroid hormone on lipid metabolism without the adverse extrathryoidal effects. This document outlines the quantitative outcomes and methodologies from clinical studies investigating the efficacy and safety of this compound in combination with statin therapy.
Data Presentation
The following tables summarize the quantitative data from a pivotal 12-week, randomized, placebo-controlled, double-blind, multicenter trial involving patients with hypercholesterolemia already receiving statin therapy (simvastatin or atorvastatin).
Table 1: Change in LDL Cholesterol Levels
| Treatment Group (daily dose) | Baseline Mean LDL-C (mg/dL) | End of Treatment Mean LDL-C (mg/dL) | Mean Reduction from Baseline (%) |
| Placebo | 141 | 127 | 7 |
| This compound 25 µg | 141 | 113 | 22 |
| This compound 50 µg | 141 | 99 | 28 |
| This compound 100 µg | 141 | 94 | 32 |
Table 2: Change in Other Atherogenic Lipoproteins and Lipids
| Treatment Group (daily dose) | Apolipoprotein B Reduction (%) | Triglycerides Reduction (%) | Lipoprotein(a) Reduction (%) |
| This compound 25 µg | Significant, dose-dependent | 16 | 27 |
| This compound 50 µg | Significant, dose-dependent | 23 | 35 |
| This compound 100 µg | Significant, dose-dependent | 33 | 43 |
Table 3: Effects on HDL Cholesterol
| Treatment Group (daily dose) | Change in HDL-C at 12 weeks (mg/dL) |
| Placebo | +0.8 |
| This compound 25 µg | -2.8 |
| This compound 50 µg | -3.3 |
| This compound 100 µg | -2.5 |
Table 4: Safety and Tolerability - Thyroid Hormones
| Treatment Group | Change in Serum Thyrotropin (TSH) | Change in Serum Triiodothyronine (T3) | Change in Serum Thyroxine (T4) |
| This compound | No significant change | No significant change | Dose-dependent reduction |
Note: While T4 levels decreased, they generally remained within or at the lower limit of the normal range.
Table 5: Liver Enzyme Monitoring
| Observation | Details |
| Transient Elevations | Modest and transient increases in hepatocellular enzyme levels were observed with the combined therapy. |
| Comparison | Similar to elevations seen with other lipid-lowering drugs like statins alone, fibrates, and niacin. |
| Phase III Findings | A later Phase III study (the AKKA trial) in patients with familial hypercholesterolaemia reported statistically significant increases in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) with this compound treatment, which ultimately led to the termination of its development due to safety concerns regarding liver and cartilage. |
Experimental Protocols
The primary source for the data presented is a randomized, placebo-controlled, double-blind, multicenter trial (ClinicalTrials.gov number, NCT00593047).
Study Design and Patient Population
-
Objective: To assess the safety and efficacy of this compound in lowering serum LDL cholesterol in hypercholesterolemic patients already treated with simvastatin or atorvastatin.
-
Design: A 12-week, randomized, placebo-controlled, double-blind, multicenter trial.
-
Participants: Patients with hypercholesterolemia on a stable dose of simvastatin or atorvastatin.
-
Intervention: Patients were randomly assigned to receive placebo or this compound at doses of 25, 50, or 100 μg daily, in addition to their ongoing statin therapy.
Key Methodologies
-
Lipid Profile Analysis:
-
Primary Efficacy Endpoint: Percentage change in LDL-C from baseline to week 12.
-
Secondary Endpoints: Changes in levels of apolipoprotein B, triglycerides, and Lp(a) lipoprotein.
-
Protocol: Blood samples were collected at baseline and at specified intervals throughout the 12-week treatment period. Serum levels of total cholesterol, HDL-C, and triglycerides were measured using standard enzymatic assays. LDL-C was calculated using the Friedewald formula, provided the triglyceride levels were not excessively high. Apolipoprotein B and Lp(a) were measured using immunoturbidimetric assays.
-
-
Safety and Tolerability Monitoring:
-
Cardiovascular: Monitoring for adverse effects on the heart, including resting heart rate and atrial dysrhythmias, was conducted.
-
Bone: Assessment for accelerated bone turnover was performed to monitor for potential adverse thyromimetic effects on bone mineral density.
-
Hepatic: Liver function tests, including serum levels of AST and ALT, were monitored due to the known potential for hepatotoxicity with lipid-lowering agents and the liver-centric action of this compound.
-
Endocrine: Serum levels of thyrotropin (TSH), free T3, and free T4 were measured to assess the impact on the pituitary-thyroid axis.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
Eprotirome's Impact on Mitochondrial Function Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprotirome (KB2115) is a liver-selective thyroid hormone receptor β (TRβ) agonist that has been investigated for its potential to treat dyslipidemia.[1][2][3] Thyroid hormones are critical regulators of metabolism and exert significant effects on mitochondrial function.[4][5] As a TRβ agonist, this compound is expected to mimic the actions of endogenous thyroid hormone (T3) in tissues where TRβ is the predominant isoform, such as the liver. These actions include the modulation of mitochondrial biogenesis, respiratory rate, and ATP production.
These application notes provide a detailed overview of the anticipated effects of this compound on key mitochondrial function assays. The included protocols offer a starting point for researchers aiming to quantify the impact of this compound and other TRβ agonists on mitochondrial bioenergetics. Given this compound's liver selectivity, the human hepatoma cell line HepG2 is recommended as a relevant in vitro model system.
Expected Effects of this compound on Mitochondrial Function
Thyroid hormones, acting through TRβ, are known to increase energy expenditure by influencing mitochondrial activity. This is achieved through both genomic and non-genomic actions, leading to:
-
Increased Mitochondrial Biogenesis: Thyroid hormones stimulate the production of new mitochondria.
-
Enhanced Oxidative Phosphorylation (OXPHOS): An increase in the expression of nuclear and mitochondrial genes encoding for components of the electron transport chain leads to a higher rate of oxygen consumption.
-
Modulation of ATP Synthesis: The efficiency of ATP production can be altered, sometimes leading to a state of mild uncoupling which contributes to thermogenesis.
-
Increased Reactive Oxygen Species (ROS) Production: Elevated metabolic activity can result in an increased generation of mitochondrial ROS.
Therefore, treatment of liver cells with this compound is expected to result in a dose-dependent increase in basal and maximal oxygen consumption rates, a potential alteration in ATP levels, and an increase in mitochondrial ROS production.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from key mitochondrial function assays following treatment with this compound. These are representative tables and actual results may vary depending on experimental conditions.
Table 1: Oxygen Consumption Rate (OCR) in HepG2 Cells Treated with this compound
| Treatment Group | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | ATP-Linked Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 100 ± 10 | 200 ± 15 | 80 ± 8 | 100 ± 12 |
| This compound (1 µM) | 130 ± 12 | 250 ± 20 | 105 ± 10 | 120 ± 15 |
| This compound (10 µM) | 160 ± 15 | 300 ± 25 | 130 ± 12 | 140 ± 18 |
Table 2: ATP Levels in HepG2 Cells Treated with this compound
| Treatment Group | Cellular ATP (RLU) | % of Vehicle Control |
| Vehicle Control | 800,000 ± 50,000 | 100% |
| This compound (1 µM) | 920,000 ± 60,000 | 115% |
| This compound (10 µM) | 1,040,000 ± 75,000 | 130% |
Table 3: Mitochondrial ROS Production in HepG2 Cells Treated with this compound
| Treatment Group | MitoSOX Red Mean Fluorescence Intensity | % of Vehicle Control |
| Vehicle Control | 500 ± 40 | 100% |
| This compound (1 µM) | 650 ± 55 | 130% |
| This compound (10 µM) | 850 ± 70 | 170% |
Mandatory Visualizations
Caption: this compound signaling pathway in hepatocytes.
Caption: Workflow for Oxygen Consumption Rate (OCR) assay.
Caption: Workflow for ATP and ROS production assays.
Experimental Protocols
Protocol 1: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol is adapted for a Seahorse XF96 or similar flux analyzer to measure the effect of this compound on mitochondrial respiration in HepG2 cells.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Seahorse XF Cell Culture Microplate
-
This compound
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a Seahorse XF cell culture microplate at a density of 2 x 10^4 cells/well in complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
The following day, replace the medium with fresh culture medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Assay Preparation:
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Add 180 µL of the supplemented base medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
Prepare the inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A) in the supplemented base medium according to the manufacturer's instructions and load them into the appropriate ports of the sensor cartridge.
-
-
Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol, which will measure basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
-
Protocol 2: Cellular ATP Level Measurement
This protocol uses a luminescence-based assay to determine the effect of this compound on total cellular ATP levels.
Materials:
-
HepG2 cells
-
White, opaque 96-well microplate
-
This compound
-
Luminescent ATP detection assay kit (e.g., from Abcam or Promega)
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
ATP Assay:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's protocol (this typically includes a cell lysis step).
-
Incubate for the recommended time (usually 10-15 minutes) to allow for cell lysis and stabilization of the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from a no-cell control.
-
Express the data as Relative Light Units (RLU) or as a percentage of the vehicle-treated control.
-
Protocol 3: Mitochondrial Reactive Oxygen Species (ROS) Measurement
This protocol uses the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide levels.
Materials:
-
HepG2 cells
-
Black, clear-bottom 96-well plate (for microscopy) or standard culture plates (for flow cytometry)
-
This compound
-
MitoSOX Red mitochondrial superoxide indicator
-
Hoechst 33342 (for nuclear staining and cell counting)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells and treat with this compound or vehicle control as described in the previous protocols.
-
-
MitoSOX Staining:
-
At the end of the treatment period, remove the culture medium.
-
Add pre-warmed medium containing MitoSOX Red (typically 5 µM) to each well.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Counterstaining:
-
Gently wash the cells three times with pre-warmed buffer (e.g., HBSS).
-
If using microscopy, you can add a nuclear counterstain like Hoechst 33342.
-
-
Measurement:
-
For Microscopy: Image the cells using a fluorescence microscope with appropriate filters for MitoSOX Red (Ex/Em ~510/580 nm) and the nuclear stain.
-
For Flow Cytometry: Detach the cells, resuspend them in buffer, and analyze on a flow cytometer using the appropriate laser and emission filter.
-
-
Data Analysis:
-
For Microscopy: Quantify the mean fluorescence intensity of MitoSOX Red per cell using image analysis software.
-
For Flow Cytometry: Determine the geometric mean fluorescence intensity of the MitoSOX Red signal.
-
Express the data as a percentage of the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. e-enm.org [e-enm.org]
- 4. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 5. The key roles of thyroid hormone in mitochondrial regulation, at interface of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eprotirome Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Eprotirome observed in preclinical and clinical research. The content is structured to address common questions and troubleshooting scenarios encountered during experimentation with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are using this compound in our in-vivo rodent studies to investigate its lipid-lowering effects. Are there any known significant off-target effects we should be monitoring for?
A1: Yes, the primary off-target effects of concern with this compound are dose-related articular cartilage damage and potential liver injury. While the cartilage damage was most notably reported in a 12-month canine toxicology study, it is a critical safety finding to be aware of in any long-term animal studies.[1][2][3][4] In clinical trials with human subjects, elevations in liver enzymes were observed, suggesting a potential for liver injury.[5] Therefore, for long-term in-vivo studies, it is highly recommended to include endpoints for both cartilage and liver safety.
For rodent studies, consider incorporating the following monitoring parameters:
-
Liver Function: Regular monitoring of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.
-
Cartilage and Bone Health: Although the overt cartilage damage was seen in dogs, monitoring for changes in gait, joint swelling, and post-study histopathological analysis of articular cartilage, particularly in weight-bearing joints, is advisable. Thyroid hormones are known to play a role in bone turnover and cartilage maintenance.
Q2: Our research involves the use of this compound in primary hepatocyte cultures. What are the expected on-target versus potential off-target effects at the cellular level?
A2: this compound is a selective thyroid hormone receptor beta (TRβ) agonist.
-
On-Target Effects: In hepatocytes, the intended on-target effect is the activation of TRβ, which leads to the downstream regulation of genes involved in lipid metabolism. This includes increasing the expression of the LDL receptor gene, which enhances the clearance of LDL cholesterol from the circulation. This compound has also been shown to stimulate bile acid synthesis.
-
Potential Off-Target/Adverse Effects: While this compound is designed for liver selectivity, high concentrations or prolonged exposure might lead to cellular stress and hepatotoxicity. In a study with F-344 rats, this compound was found to be mitogenic, inducing hepatocyte proliferation without overt signs of toxicity in that specific model. However, in human trials, elevated liver enzymes were a concern. When working with primary hepatocytes, it is crucial to perform dose-response studies and monitor for cytotoxicity, for example, through LDH assays or viability stains. It is also important to assess markers of cellular stress and apoptosis.
Q3: We are designing a preclinical study for a novel TRβ agonist and want to avoid the cartilage toxicity seen with this compound. What is the proposed mechanism for this off-target effect?
A3: The precise mechanism of this compound-induced cartilage damage is not fully elucidated but is thought to be a consequence of TRβ activation in chondrocytes, potentially disrupting the delicate balance of cartilage homeostasis. Thyroid hormone receptors, including TRβ, are expressed in growth plate chondrocytes. Thyroid hormones are known to regulate chondrocyte proliferation, differentiation, and matrix degradation by influencing various signaling pathways, including:
-
Indian Hedgehog (Ihh) and Parathyroid Hormone-related Peptide (PTHrP) feedback loop: Dysregulation of this loop can affect chondrocyte maturation.
-
Wnt/β-catenin signaling: This pathway is involved in chondrocyte differentiation.
-
Insulin-like Growth Factor-1 (IGF-1) signaling: IGF-1 modulates the effects of thyroid hormone on chondrocytes.
-
Matrix Metalloproteinases (MMPs) and Aggrecanases: Thyroid hormones can regulate the expression of these cartilage-degrading enzymes.
It is hypothesized that supra-physiological activation of TRβ in articular cartilage by this compound may have led to accelerated cartilage degradation and/or abnormal chondrocyte differentiation, resulting in the observed damage. Whether this is a compound-specific effect or a class effect for synthetic TR agonists is still a subject of investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials investigating this compound.
Table 1: Effects of this compound on LDL Cholesterol in Patients with Familial Hypercholesterolemia (AKKA Trial - 6 Weeks)
| Treatment Group | Mean Change in LDL Cholesterol (%) | 95% Confidence Interval | p-value (vs. Placebo) |
| Placebo | +9% | -2 to 20 | - |
| 50 µg this compound | -12% | -28 to 4 | 0.0677 |
| 100 µg this compound | -22% | -32 to -13 | 0.0045 |
Table 2: Effects of this compound on Liver Enzymes in Patients with Familial Hypercholesterolemia (AKKA Trial - 6 Weeks)
| Liver Enzyme | p-value (this compound groups vs. Placebo) |
| Aspartate aminotransferase (AST) | <0.0001 |
| Alanine aminotransferase (ALT) | <0.0001 |
| Conjugated bilirubin | 0.0006 |
| Gamma-glutamyltranspeptidase | <0.0001 |
Note: Four patients discontinued or interrupted treatment due to increases in AST (up to 6x ULN) and ALT (up to 7x ULN).
Experimental Protocols
While detailed proprietary protocols are not publicly available, the following outlines the general methodologies based on published literature.
Canine Toxicology Study for Cartilage Assessment (General Protocol)
-
Test System: Beagle dogs.
-
Administration: Daily oral administration of this compound at various dose levels and a placebo control.
-
Duration: 12 months.
-
Key Endpoints:
-
Clinical observations: Daily checks for any signs of lameness, joint swelling, or pain.
-
Histopathology: At the end of the study, a comprehensive histopathological evaluation of articular cartilage from multiple joints (e.g., knee, hip, shoulder, elbow) is performed. This would involve fixing, sectioning, and staining the cartilage to assess for lesions, such as fibrillation, erosion, and changes in chondrocyte morphology and proteoglycan content. A semi-quantitative scoring system is typically used to grade the severity of the cartilage damage.
-
Human Clinical Trial for Liver Safety Assessment (AKKA Trial - General Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with heterozygous familial hypercholesterolemia on stable statin therapy.
-
Treatment Arms: Placebo, 50 µg this compound, 100 µg this compound daily.
-
Duration: Planned for 52-76 weeks, but prematurely terminated. Data analyzed at 6 weeks.
-
Liver Function Monitoring:
-
Regular blood sampling to measure liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and bilirubin.
-
Pre-defined stopping criteria for significant elevations in liver enzymes (e.g., >3x the upper limit of normal).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound in hepatocytes.
Caption: Hypothesized off-target signaling in chondrocytes.
Caption: Generalized preclinical toxicology workflow.
References
- 1. Thyroid Hormone Actions in Cartilage and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid hormone-mediated growth and differentiation of growth plate chondrocytes involves IGF-1 modulation of beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioCentury - Cartilage damage dilemma [biocentury.com]
- 5. Thyroid hormones regulate hypertrophic chondrocyte differentiation and expression of parathyroid hormone-related peptide and its receptor during endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Eprotirome solubility issues for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vivo experiments with eprotirome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (also known as KB2115) is a liver-selective thyroid hormone receptor-β (TRβ) agonist that has shown potential in treating dyslipidemia and obesity.[1][2] Like many small molecule drugs, this compound has poor aqueous solubility, which can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability and consistent dosing.
Q2: What are the common solvents and vehicles used to formulate this compound for in vivo research?
A2: Common approaches involve dissolving this compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting this stock solution in a vehicle suitable for injection.[3][4][5] Frequently used vehicle components include polyethylene glycol 300 (PEG300), Tween 80, saline, corn oil, and cyclodextrins like SBE-β-CD.
Q3: Can I administer a simple aqueous suspension of this compound?
A3: While possible, a simple aqueous suspension is generally not recommended for initial in vivo studies due to the high likelihood of inconsistent absorption and bioavailability. Formulations that enhance solubility are preferred to ensure more reliable and reproducible results.
Q4: My this compound solution precipitates after I add it to the aqueous vehicle. What should I do?
A4: This is a common issue when a drug dissolved in an organic solvent is introduced to an aqueous environment. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this.
Q5: Are there any known stability issues with this compound formulations?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). It is recommended to prepare fresh dosing solutions for each experiment to avoid potential degradation or precipitation.
Troubleshooting Guide: Formulation Issues
This guide addresses specific problems you may encounter when preparing this compound for in vivo administration.
Issue 1: this compound fails to dissolve in the initial solvent (e.g., DMSO).
-
Possible Cause: The concentration of this compound is too high for the volume of solvent.
-
Troubleshooting Steps:
-
Increase the volume of the solvent incrementally.
-
Gently warm the solution (to no more than 37°C) and use sonication to aid dissolution. Be cautious with heating, as it can degrade the compound.
-
Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce its solvating power.
-
Issue 2: The final formulation is cloudy or contains visible precipitate.
-
Possible Cause: The aqueous vehicle is causing the this compound to crash out of the solution.
-
Troubleshooting Steps:
-
Order of Addition: Ensure that the components of the vehicle are added in the correct sequence. For formulations containing PEG300 and Tween 80, the DMSO stock should be added to the PEG300 first, mixed well, then the Tween 80, and finally the saline.
-
Co-solvent Ratio: The ratio of the organic co-solvents to the aqueous component may need to be adjusted. Try increasing the proportion of PEG300 or other solubilizing agents.
-
Use of Solubilizers: Consider incorporating a cyclodextrin, such as 20% SBE-β-CD in saline, as the aqueous component to enhance and maintain solubility.
-
Alternative Vehicle: For some routes of administration, a lipid-based vehicle like corn oil may be a suitable alternative.
-
Issue 3: High variability in experimental results between animals.
-
Possible Cause: Inconsistent drug exposure due to formulation instability or poor absorption.
-
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure the final dosing solution is homogenous. If it is a suspension, make sure it is uniformly mixed before drawing each dose.
-
Route of Administration: The chosen route of administration can significantly impact absorption. Intraperitoneal (IP) or intravenous (IV) injections generally lead to more consistent bioavailability than oral gavage for poorly soluble compounds.
-
Fresh Preparations: Always prepare the formulation fresh on the day of dosing to minimize the risk of precipitation or degradation over time.
-
Quantitative Data: this compound Formulation Examples
The following table summarizes established formulations for achieving a clear solution of this compound for in vivo studies.
| Formulation ID | Components | Final this compound Concentration |
| FORM-01 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.08 mg/mL (4.27 mM) |
| FORM-02 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.27 mM) |
| FORM-03 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.27 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (FORM-01)
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare Vehicle: In a sterile tube, add 400 µL of PEG300 per 1 mL of the final desired volume.
-
Combine: To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 and mix until the solution is homogenous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
Final Check: Visually inspect the final solution to ensure it is clear and free of precipitates before administration.
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27g), insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated, which would indicate improper needle placement.
-
Injection: Inject the this compound formulation slowly. The maximum recommended injection volume is typically 10 mL/kg.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Visualizations
This compound's Mechanism of Action: Signaling Pathway
This compound acts as a selective agonist for the Thyroid Hormone Receptor Beta (TRβ), which is predominantly expressed in the liver. Upon binding, the this compound-TRβ complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA, leading to the transcription of target genes, such as the LDL receptor gene, which enhances cholesterol clearance from the blood.
Caption: this compound's genomic signaling pathway in a liver cell.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues during the preparation of this compound formulations for in vivo studies.
Caption: A logical workflow for troubleshooting this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | THR | CAS 355129-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
Optimizing Eprotirome concentration for cell culture experiments
Welcome to the technical support center for using Eprotirome (KB2115) in cell culture experiments. This resource provides answers to frequently asked questions, troubleshooting guidance for common issues, and detailed experimental protocols to help researchers and drug development professionals optimize their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as KB2115, is a liver-selective thyromimetic compound. It functions as a thyroid hormone receptor (TR) agonist with a modest preference for the beta isoform (TRβ) over the alpha isoform (TRα).[1] In target cells, this compound binds to TRβ, which then typically forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, modulating their transcription to produce a physiological response.[2][3]
Q2: How should I prepare and store an this compound stock solution?
This compound is soluble in DMSO. For example, a stock solution can be prepared at 97 mg/mL in fresh, moisture-free DMSO. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for this compound in a cell culture experiment?
A good starting point is to perform a dose-response experiment centered around the known EC50 value. This compound has a reported EC50 of 0.43 nM in rat GH3 pituitary cells expressing a TRE-luciferase reporter.[1] A suggested range for an initial experiment would be a logarithmic dilution series from 0.01 nM to 100 nM (e.g., 0.01, 0.1, 1, 10, 100 nM) to determine the optimal concentration for your specific cell line and endpoint.
Q4: Which cell lines are appropriate for this compound studies?
Since this compound is liver-selective and targets TRβ, human hepatocyte-derived cell lines such as HepG2 are highly relevant. Other cell lines that endogenously express TRβ or have been engineered to express it can also be used. It is crucial to confirm TRβ expression in your chosen cell line before starting experiments.
Troubleshooting Guide
Problem 1: I am not observing any significant effect after treating my cells with this compound.
-
Is your concentration too low? The cellular response to this compound is dose-dependent. If you started with a very low concentration, you may be below the threshold required to elicit a response in your specific cell model.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, extending up to 1 µM. Ensure your concentration range brackets the known EC50 of 0.43 nM.[1]
-
-
Does your cell line express the target receptor? this compound's effects are mediated by the thyroid hormone receptor beta (TRβ).
-
Solution: Verify the expression of TRβ in your cell line at both the mRNA level (using RT-qPCR) and the protein level (using Western blot). If expression is low or absent, the cells may not be responsive.
-
-
Is the target gene you are measuring responsive in your cell line? The transcriptional effects of TRβ activation can be cell-context specific.
-
Solution: Confirm that this compound is activating its direct molecular target by measuring the expression of known TRβ-responsive genes. See the table below for examples. If you see no change in these genes, there may be an issue with the compound's activity or the cellular machinery.
-
Problem 2: I am observing high levels of cell death or cytotoxicity.
-
Is your concentration too high? Although designed to be selective, high concentrations of any compound can lead to off-target effects and cytotoxicity. Clinical studies with this compound were halted due to safety concerns, including potential liver toxicity at higher doses.
-
Solution: Lower the concentration range in your experiments. Perform a cell viability assay (e.g., MTT, XTT, or ATP-based assay) across a range of this compound concentrations to determine the cytotoxic threshold (IC50) in your cell line. Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not the cause of toxicity.
-
-
Is the incubation time too long? Compound toxicity can be time-dependent.
-
Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find an optimal incubation period where you can observe the desired biological effect without significant cell death.
-
Data & Experimental Protocols
Data Tables
Table 1: Recommended this compound Concentration Ranges for Initial Experiments
| Experimental Phase | Concentration Range | Rationale |
| Initial Dose-Response | 0.01 nM - 100 nM | To identify the optimal effective concentration range, centered around the known EC50 of 0.43 nM. |
| Cytotoxicity Screening | 10 nM - 100 µM | To determine the concentration at which this compound becomes toxic to the cells (IC50). |
| Target Gene Validation | EC50 (from dose-response) | Use the determined effective and non-toxic concentration to confirm the mechanism of action. |
Table 2: Potential TRβ Target Genes for Validation by RT-qPCR
| Gene Name | Function | Expected Regulation | Reference |
| KLF9 | Krüppel-like factor 9 | Upregulation | |
| DOT1L | DOT1-like histone methyltransferase | Upregulation | |
| PCK1 | Phosphoenolpyruvate carboxykinase 1 | Upregulation | |
| THRSP | Thyroid hormone responsive protein | Upregulation | |
| LDLR | Low-density lipoprotein receptor | Upregulation | |
| NCOR2 | Nuclear receptor corepressor 2 | Upregulation |
Diagrams
Caption: this compound activates the TRβ/RXR heterodimer, which binds to TREs to regulate gene transcription.
Caption: Workflow for optimizing this compound concentration from dose-response to validation.
References
Technical Support Center: Eprotirome Preclinical Hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of Eprotirome (KB2115) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a liver-selective thyroid hormone receptor beta (THR-β) agonist.[1][2] The thyroid hormone receptor has two main isoforms, TRα and TRβ. TRβ is the predominant isoform in the liver, and its activation is crucial for regulating lipid and carbohydrate metabolism.[2][3] By selectively targeting TRβ, this compound was developed to elicit the beneficial metabolic effects of thyroid hormones, such as lowering cholesterol, while avoiding the adverse effects associated with TRα activation in tissues like the heart and bone.[3]
Q2: What was observed regarding this compound's hepatotoxicity in preclinical rat models?
A2: In studies using F-344 rats, this compound was found to be a potent hepatomitogen, meaning it stimulates hepatocyte proliferation. Treatment for one week led to a significant increase in bromodeoxyuridine (BrdU) incorporation (an indicator of DNA synthesis) and mitotic activity. Importantly, this proliferative effect was not accompanied by significant signs of liver toxicity; there was no notable increase in serum transaminase levels (ALT/AST) or apoptosis. This suggests that in this specific rat model, this compound acts as a primary mitogen, inducing cell division without causing prior cell injury.
Q3: Why was the clinical development of this compound discontinued if it appeared safe in rats?
A3: The development of this compound was halted due to findings of toxicity in other species, including dogs and humans. A phase 3 clinical trial (the AKKA trial) in patients with familial hypercholesterolaemia was prematurely terminated because a separate study revealed that this compound caused cartilage damage in dogs. Furthermore, the AKKA trial itself showed that this compound had the potential to induce liver injury in humans, with statistically significant increases in AST, ALT, conjugated bilirubin, and gamma-glutamyltranspeptidase observed.
Q4: Are there potential mechanisms that could explain the species-specific differences in this compound's hepatotoxicity?
A4: The discordance in hepatotoxicity between rats and other species like dogs and humans is a critical issue. While the exact mechanisms are not fully elucidated for this compound, species differences in drug metabolism are a common cause of varied toxicological responses. The way a drug is metabolized by enzymes, such as the cytochrome P450 (CYP450) family, can lead to the formation of reactive metabolites in one species but not another. These reactive metabolites can cause direct cell stress and mitochondrial dysfunction, leading to liver injury. It is plausible that the metabolic pathways of this compound in dogs and humans produce hepatotoxic metabolites that are not generated, or are more efficiently detoxified, in F-344 rats.
Troubleshooting Guides
Guide 1: Investigating Unexpected Elevations in Liver Enzymes
If you observe an unexpected increase in serum liver enzymes (e.g., ALT, AST) in your preclinical model following this compound administration, consider the following troubleshooting steps:
-
Confirm the Finding: Repeat the experiment with a larger group of animals to ensure the observation is reproducible. Include appropriate vehicle controls.
-
Histopathological Analysis: Perform a thorough histological examination of liver tissues. Look for signs of necrosis, apoptosis, inflammation, and changes in cellular morphology. This will help differentiate between direct hepatocellular injury and other effects like cholestasis.
-
Dose-Response Assessment: Conduct a dose-response study to determine if the observed hepatotoxicity is dose-dependent.
-
Investigate Potential Mechanisms:
-
Mitochondrial Function: Assess mitochondrial health in isolated hepatocytes or liver tissue. Key assays include measuring mitochondrial respiration, membrane potential, and production of reactive oxygen species (ROS). Mitochondrial dysfunction is a common pathway in drug-induced liver injury.
-
Metabolite Profiling: If possible, perform metabolomic analysis on plasma and liver tissue to identify any unique metabolites of this compound in your specific animal model. This may provide clues about the formation of potentially toxic byproducts.
-
-
Consider Species: Be aware of the documented species-specific differences in this compound's effects. The absence of toxicity in rats in some studies versus the observed toxicity in dogs and humans highlights the importance of selecting appropriate preclinical models.
Data Presentation
Table 1: Summary of Liver Enzyme Data from the AKKA Phase 3 Clinical Trial
| Parameter | Placebo Group | 50 µg this compound Group | 100 µg this compound Group | p-value (vs. Placebo) |
| Aspartate aminotransferase (AST) | Increase | Statistically Significant Increase | Statistically Significant Increase | <0.0001 |
| Alanine aminotransferase (ALT) | Increase | Statistically Significant Increase | Statistically Significant Increase | <0.0001 |
| Conjugated bilirubin | Increase | Statistically Significant Increase | Statistically Significant Increase | 0.0006 |
| Gamma-glutamyltranspeptidase | Increase | Statistically Significant Increase | Statistically Significant Increase | <0.0001 |
Data adapted from the AKKA trial, which was prematurely terminated. The analysis was conducted on patients who received 6 weeks of treatment.
Table 2: Hepatocyte Proliferation in F-344 Rats after this compound Treatment
| Treatment Group | Bromodeoxyuridine (BrdU) Incorporation |
| Control | ~5% |
| This compound (1 week) | 20% to 40% |
Data reflects the percentage of hepatocytes actively synthesizing DNA.
Experimental Protocols
Protocol 1: Assessment of Hepatocyte Proliferation in Rats (Adapted from Szydlowska et al.)
-
Animal Model: Male F-344 rats.
-
Dosing:
-
Single Dose Study: Administer a single intragastric (IG) dose of this compound (e.g., 12.5 µ g/100 g body weight) or vehicle (e.g., 5% DMSO in corn oil).
-
Chronic Study: Incorporate this compound into the basal diet at a specified concentration (e.g., 0.8 or 1.6 mg/kg of diet).
-
-
Proliferation Marker Administration: Two hours before sacrifice, administer bromodeoxyuridine (BrdU) via intraperitoneal (IP) injection (e.g., 100 mg/kg).
-
Sample Collection: Sacrifice animals at various time points (e.g., 18, 24, 36, 48 hours after single dose). Collect blood for serum enzyme analysis and liver tissue for histology and molecular analysis.
-
Analysis:
-
Immunohistochemistry: Stain liver sections for BrdU to identify cells in the S phase of the cell cycle.
-
Labeling Index (LI): Quantify the number of BrdU-positive hepatocyte nuclei per 100 nuclei. At least 3,000 hepatocytes per liver should be scored.
-
Mitotic Index (MI): Calculate the number of mitotic figures per 1,000 hepatocyte nuclei.
-
Serum Analysis: Measure ALT and AST levels.
-
Western Blot: Analyze liver lysates for proteins involved in cell cycle progression (e.g., Cyclin D1, PCNA).
-
Mandatory Visualizations
Caption: Workflow for preclinical assessment of this compound hepatotoxicity.
Caption: Simplified signaling pathway of this compound in the liver.
References
Eprotirome Clinical Trial Termination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the termination of the Eprotirome (KB2115) clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound clinical trials?
The development of this compound was discontinued in February 2012 due to safety concerns arising from a preclinical toxicology study.[1][2] Specifically, a 12-month study in dogs revealed that exposure to the drug led to cartilage damage.[1] This adverse finding prompted the termination of the ongoing Phase III clinical trial, known as the AKKA trial, and all other trials in the program.[1][3]
Q2: Were there any safety concerns observed in the human clinical trials?
Yes, in addition to the preclinical findings, the AKKA Phase III trial revealed the potential for liver injury in patients. Statistically significant increases in liver enzymes, including aspartate aminotransferase (AST) and alanine aminotransferase (ALT), were observed in patients receiving this compound compared to placebo. In fact, four patients had to discontinue or interrupt treatment due to notable increases in these liver enzymes.
Q3: What was the intended mechanism of action for this compound?
This compound is a liver-selective thyroid hormone receptor (TR) agonist with a modest preference for the TRβ isoform over TRα. The intended mechanism was to mimic the effects of thyroid hormone in the liver, which is the primary site of cholesterol synthesis and metabolism. By selectively stimulating TRβ in the liver, this compound was designed to increase the clearance of low-density lipoprotein (LDL) cholesterol from the blood, thereby reducing levels of atherogenic lipoproteins. This liver-selective approach aimed to avoid the adverse effects on the heart and bone associated with systemic thyroid hormone activation.
Q4: Did this compound demonstrate efficacy in lowering LDL cholesterol?
Yes, this compound showed a dose-dependent reduction in LDL cholesterol levels in clinical trials. In a 12-week Phase II trial, patients receiving this compound in addition to statin therapy experienced a mean reduction in LDL cholesterol of up to 32% at the highest dose. Similarly, in the prematurely terminated AKKA Phase III trial, the 100 µg dose of this compound resulted in a 22% decrease in LDL cholesterol concentrations compared to a 9% increase in the placebo group after 6 weeks of treatment.
Q5: What were the specific experimental protocols for the clinical trials?
The AKKA Phase III trial was a randomized, double-blind, placebo-controlled, parallel-group study. Patients with heterozygous familial hypercholesterolaemia who were already on a stable dose of statins, with or without ezetimibe, were enrolled. Participants were randomly assigned to receive either a placebo, 50 µg of this compound, or 100 µg of this compound daily. The primary endpoint was the percentage reduction in LDL cholesterol from baseline to 12 weeks. However, due to the premature termination, the reported efficacy and safety data were based on an analysis at 6 weeks of treatment.
Data Presentation
Efficacy of this compound on LDL Cholesterol (AKKA Trial - 6 Weeks)
| Treatment Group | Mean Change in LDL Cholesterol (%) | 95% Confidence Interval | p-value (vs. Placebo) |
| Placebo | +9% | -2 to 20 | - |
| 50 µg this compound | -12% | -28 to 4 | 0.0677 |
| 100 µg this compound | -22% | -32 to -13 | 0.0045 |
Source: The Lancet Diabetes & Endocrinology
Adverse Events: Liver Enzyme Elevations (AKKA Trial - 6 Weeks)
| Liver Parameter | p-value (this compound groups vs. Placebo) |
| Aspartate aminotransferase (AST) | <0.0001 |
| Alanine aminotransferase (ALT) | <0.0001 |
| Conjugated bilirubin | 0.0006 |
| Gamma-glutamyltranspeptidase | <0.0001 |
Source: The Lancet Diabetes & Endocrinology
Impact of this compound on Thyroid Hormones (AKKA Trial - 6 Weeks)
| Treatment Group | Mean Change in Free Tetra-iodothyronine (T4) | p-value (vs. Placebo) |
| 50 µg this compound | -19% | <0.0001 |
| 100 µg this compound | -27% | <0.0001 |
Note: No significant changes were observed in serum concentrations of thyroid-stimulating hormone (TSH) or free tri-iodothyronine (T3). Source: The Lancet Diabetes & Endocrinology
Visualizations
This compound's Proposed Mechanism of Action and Adverse Effects
Caption: Proposed mechanism of this compound and observed adverse effects.
Decision Pathway for this compound Clinical Trial Termination
Caption: Logical workflow leading to the termination of this compound trials.
References
Technical Support Center: Understanding Eprotirome-Associated Cartilage Damage in Canines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cartilage damage associated with the thyromimetic compound, eprotirome, in canines.
Frequently Asked Questions (FAQs)
Q1: What is the primary evidence linking this compound to cartilage damage in canines?
A preclinical, 12-month toxicology study in dogs revealed a dose-dependent association between this compound administration and articular cartilage damage.[1] Notably, all dogs receiving the highest dose of this compound exhibited cartilage damage, while some dogs at lower doses also showed similar findings.[1] No cartilage damage was observed in the control group.[1] These findings were a significant factor in the decision to terminate the clinical development of this compound.[2]
Q2: What is the proposed mechanism of action for this compound-induced cartilage damage?
The precise mechanism remains to be fully elucidated, but it is hypothesized to be a class effect related to its action as a thyroid hormone receptor beta (TRβ) agonist.[2] Thyroid hormones are known to play a critical role in cartilage development and maintenance, particularly in regulating chondrocyte proliferation, differentiation, and matrix production. This compound, by selectively activating TRβ, may have disrupted the delicate balance of these processes, leading to cartilage degradation.
Q3: My in vitro canine chondrocyte model is showing unexpected changes in gene expression after this compound treatment. What could be the cause?
Several factors could contribute to unexpected gene expression changes:
-
TRβ Expression Levels: The response to this compound is dependent on the expression of thyroid hormone receptor beta (TRβ) in your chondrocytes. Variations in TRβ expression between cell batches or individual animals can lead to differing responses.
-
Off-Target Effects: While this compound is TRβ-selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
-
Culture Conditions: Chondrocyte phenotype can be sensitive to culture conditions. Ensure that your media composition, serum concentration, and oxygen tension are optimized and consistent across experiments.
Q4: I am not observing significant cartilage degradation in my short-term canine explant model with this compound. Why might this be?
The cartilage damage observed in the preclinical studies occurred over a 12-month period. Short-term explant cultures may not be sufficient to replicate the chronic effects of TRβ agonism that lead to significant matrix degradation. Consider extending the duration of your explant cultures if feasible, or moving to an in vivo model for longer-term studies.
Q5: What biomarkers are relevant for assessing this compound-induced cartilage damage in canine models?
Key biomarkers for cartilage degradation in canine models of osteoarthritis, which can be adapted for this context, include:
-
Matrix Metalloproteinases (MMPs): Specifically MMP-13, which is a key collagenase involved in the degradation of type II collagen, the primary collagen in articular cartilage.
-
Aggrecanases (ADAMTSs): ADAMTS-4 and ADAMTS-5 are critical for the breakdown of aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage.
-
Collagen and Proteoglycan Fragments: The presence of specific cleavage fragments of type II collagen and aggrecan in synovial fluid or culture media can serve as direct markers of cartilage breakdown.
Troubleshooting Guides
Problem: Inconsistent Histological Scoring of Cartilage Lesions
Possible Cause: Lack of a standardized scoring system and subjective interpretation.
Solution:
-
Adopt a Standardized Scoring System: Utilize a validated scoring system such as the OARSI (Osteoarthritis Research Society International) histopathology initiative recommendations for canine models. This provides a comprehensive and standardized methodology for assessing various aspects of joint pathology.
-
Blinded Evaluation: Ensure that histological slides are coded and evaluated by at least two independent observers who are blinded to the treatment groups.
-
Consensus Meeting: In case of discrepancies between observers, a consensus meeting should be held to review the slides and agree on a final score.
Problem: Difficulty in Isolating Viable Chondrocytes from Canine Cartilage
Possible Cause: Inefficient enzymatic digestion or poor cartilage quality.
Solution:
-
Optimize Enzymatic Digestion: Experiment with different concentrations and combinations of enzymes (e.g., collagenase, pronase, hyaluronidase) and digestion times.
-
Source of Cartilage: Use cartilage from young, healthy canines whenever possible, as chondrocyte viability and yield can decrease with age and in the presence of pre-existing joint disease.
-
Mechanical Dissociation: Gently mince the cartilage into small pieces before enzymatic digestion to increase the surface area for enzyme activity.
Data Presentation
Table 1: Hypothetical Quantitative Data from a 12-Month Canine Toxicology Study of this compound
Disclaimer: The following table is a hypothetical representation for illustrative purposes. The actual quantitative data from the this compound canine toxicology study are not publicly available.
| Dose Group (mg/kg/day) | Number of Animals | Incidence of Cartilage Lesions | Mean Severity Score (0-5) |
| 0 (Control) | 8 | 0/8 (0%) | 0.0 |
| Low Dose | 8 | 2/8 (25%) | 1.5 |
| Mid Dose | 8 | 5/8 (62.5%) | 3.2 |
| High Dose | 8 | 8/8 (100%) | 4.8 |
Experimental Protocols
Protocol 1: Histological Assessment of Canine Articular Cartilage
-
Tissue Preparation:
-
Harvest entire joints or osteochondral blocks from the area of interest (e.g., femoral condyles, tibial plateau).
-
Fix the tissue in 10% neutral buffered formalin for 48-72 hours.
-
Decalcify the samples using a suitable decalcifying agent (e.g., 10% EDTA solution), monitoring the process carefully to avoid over-decalcification.
-
Process the decalcified tissue through graded alcohols and xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and cellularity.
-
Stain adjacent sections with Safranin O-Fast Green to assess proteoglycan content (Safranin O stains proteoglycans orange-red, while Fast Green counterstains the collagen matrix).
-
-
Scoring:
-
Evaluate the stained sections under a light microscope.
-
Score the cartilage damage based on a standardized grading system like the OARSI histopathology assessment for dogs, which evaluates cartilage structure, chondrocyte pathology, and proteoglycan loss.
-
Protocol 2: Canine Articular Cartilage Explant Culture
-
Cartilage Harvest:
-
Aseptically harvest full-thickness articular cartilage from the femoral condyles or tibial plateau of healthy canines.
-
Create explant discs of a standardized diameter (e.g., 3-4 mm) using a dermal biopsy punch.
-
-
Culture:
-
Place individual explants in a 48-well plate with culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, antibiotics, and ascorbic acid).
-
Allow the explants to equilibrate for 24-48 hours before initiating treatment with this compound or vehicle control.
-
Culture the explants for the desired period (e.g., 7-21 days), changing the medium every 2-3 days.
-
-
Analysis:
-
Media Analysis: Collect the conditioned media at each time point and analyze for markers of cartilage turnover, such as released glycosaminoglycans (GAGs) using the DMMB assay, and levels of MMPs and aggrecanases by ELISA or zymography.
-
Tissue Analysis: At the end of the culture period, digest the cartilage explants with papain and quantify the remaining GAG and collagen content. Alternatively, fix, process, and section the explants for histological analysis as described in Protocol 1.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced cartilage damage in canine chondrocytes.
Caption: Experimental workflow for investigating this compound-associated cartilage damage.
References
Eprotirome Technical Support Center: Mitigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate variability in experimental results involving Eprotirome (KB2115). Our goal is to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as KB2115) is a liver-selective thyroid hormone receptor (TR) agonist.[1][2] It has a modest preference for the TRβ isoform over the TRα isoform.[1][2] The primary mechanism of action involves the selective stimulation of TRs in the liver, which in turn upregulates genes involved in lipid metabolism.[3] This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the blood, primarily through the upregulation of the hepatic LDL-receptor gene.
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound was halted during Phase III clinical trials due to safety concerns. Long-term toxicological studies in dogs revealed cartilage damage. Additionally, some patients in clinical trials experienced elevated levels of liver enzymes (aspartate aminotransferase [AST] and alanine aminotransferase [ALT]), indicating potential liver toxicity.
Q3: What are the known off-target effects of this compound?
A3: The most significant off-target effects observed are potential hepatotoxicity, as evidenced by increased AST and ALT levels, and chondrotoxicity (cartilage damage) as seen in preclinical animal models. Researchers should carefully monitor liver enzyme levels and consider cartilage evaluation in long-term animal studies.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has low water solubility. For in vivo studies, it is typically dissolved in a vehicle suitable for injection or oral gavage. A common method is to first dissolve this compound in dimethyl sulfoxide (DMSO) and then dilute it with other co-solvents. It is crucial to ensure the compound is fully dissolved to avoid variability in dosing. For detailed formulation protocols, please refer to the Experimental Protocols section.
Q5: What is the stability of this compound in solution?
A5: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month at -20°C. It is recommended to prepare fresh working solutions for each experiment to minimize degradation and ensure consistent potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in lipid-lowering effects between animals in the same treatment group. | Inconsistent drug formulation and administration: this compound may precipitate out of solution if not prepared correctly. | Ensure this compound is fully dissolved in the vehicle. Use sonication or gentle heating if necessary. Administer the dose immediately after preparation. For detailed formulation protocols, see the Experimental Protocols section. |
| Animal model variability: Standard rodent models can be resistant to diet-induced hyperlipidemia. Genetic differences between animals can also contribute to varied responses. | Use genetically modified animal models that more closely mimic human hyperlipidemia, such as LDLR-/- mice on a high-fat/cholesterol diet. Ensure a consistent genetic background and age for all animals in the study. | |
| Unexpected toxicity (e.g., elevated liver enzymes, weight loss). | Off-target effects: this compound has known potential for liver and cartilage toxicity. | Monitor liver enzymes (AST, ALT) in the blood at baseline and throughout the study. Consider histopathological examination of the liver and cartilage at the end of the study, especially in long-term experiments. |
| Dose-related toxicity: The administered dose may be too high for the specific animal model or strain. | Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity. Start with lower doses reported in the literature and titrate up. | |
| Inconsistent results in in vitro reporter gene assays. | Low TR expression in the cell line: The cell line used may not express sufficient levels of TRα or TRβ. | Confirm the expression of TRα and TRβ in your chosen cell line using methods like qPCR or Western blotting. |
| Compound instability or degradation: Improper storage or handling of this compound can lead to loss of activity. | Use a fresh aliquot of this compound from a properly stored stock solution for each experiment. | |
| Assay interference: Components of the cell culture media or assay reagents may interfere with the assay. | Optimize assay conditions, including cell density, serum concentration, and incubation time. Include appropriate vehicle controls. | |
| Lack of effect on target gene expression (e.g., CYP7A1, LDLR). | Sub-optimal dose or treatment duration: The concentration or duration of this compound treatment may be insufficient to induce a measurable change in gene expression. | Conduct a time-course and dose-response experiment to determine the optimal conditions for target gene induction. |
| Tissue-specific effects: this compound is liver-selective, and its effects on gene expression may be less pronounced in other tissues. | Ensure that the tissue or cells being analyzed are appropriate for studying the effects of a liver-selective compound. |
Data Presentation
Table 1: Effects of this compound on Serum Lipids in Hypercholesterolemic Patients (12-Week Study)
| Treatment Group | Mean LDL Cholesterol Reduction from Baseline (%) |
| Placebo | 7% |
| This compound (25 µ g/day ) | 22% |
| This compound (50 µ g/day ) | 28% |
| This compound (100 µ g/day ) | 32% |
Data adapted from a study in patients on statin therapy.
Table 2: Effects of this compound on Other Atherogenic Lipoproteins (12-Week Study)
| Parameter | Approximate Reduction with this compound |
| Apolipoprotein B | 20-30% |
| Triglycerides | 16-33% |
| Lipoprotein(a) | 27-43% |
Data adapted from a study in patients on statin therapy.
Table 3: Effects of this compound on Liver Enzymes in Patients with Familial Hypercholesterolemia (6-Week Study)
| Parameter | Change with 100 µg this compound |
| Aspartate Aminotransferase (AST) | ~114% increase |
| Alanine Aminotransferase (ALT) | ~189% increase |
Data adapted from the prematurely terminated AKKA trial.
Experimental Protocols
Protocol 1: In Vivo Formulation and Administration of this compound in Rodents
Objective: To prepare a stable and consistent formulation of this compound for oral gavage or intraperitoneal injection in mice or rats.
Materials:
-
This compound (KB2115) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex thoroughly. The final concentration of the DMSO stock will depend on the final desired dose and injection volume.
-
-
Vehicle Preparation (Example Formulation 1):
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline, vortexing well after each addition to ensure a homogenous solution.
-
If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.
-
-
Vehicle Preparation (Example Formulation 2):
-
This formulation consists of 10% DMSO and 90% corn oil.
-
Add the required volume of the this compound/DMSO stock solution to the corn oil.
-
Vortex thoroughly to create a uniform suspension.
-
-
Administration:
-
Administer the freshly prepared formulation to the animals via the desired route (oral gavage or IP injection).
-
The volume of administration should be consistent across all animals (e.g., 5-10 mL/kg for mice).
-
Protocol 2: Assessment of Liver Function in this compound-Treated Rodents
Objective: To monitor for potential hepatotoxicity of this compound in an in vivo study.
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Commercially available assay kits for AST and ALT
-
Spectrophotometer or plate reader
Procedure:
-
Blood Collection:
-
Collect blood samples from the animals at baseline (before starting treatment) and at selected time points during the study (e.g., weekly or at the end of the study).
-
Appropriate blood collection techniques for the chosen animal model should be used (e.g., tail vein, retro-orbital sinus, or cardiac puncture at termination).
-
-
Plasma/Serum Separation:
-
Process the blood samples according to the collection tube manufacturer's instructions to obtain plasma or serum.
-
Centrifuge the blood tubes (e.g., at 2000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant (plasma or serum) and store it at -80°C until analysis.
-
-
AST/ALT Measurement:
-
Thaw the plasma/serum samples on ice.
-
Use a commercial enzymatic assay kit to measure the levels of AST and ALT according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the concentrations of AST and ALT in each sample based on the standard curve.
-
Compare the levels of AST and ALT in the this compound-treated groups to the vehicle-treated control group. A significant increase in these enzymes may indicate liver damage.
-
Visualizations
Caption: this compound's signaling pathway in hepatocytes.
Caption: In vivo experimental workflow for this compound studies.
Caption: Troubleshooting logic for variable this compound results.
References
Eprotirome's Impact on Liver Function: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the effects of eprotirome on liver function as observed in animal studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and questions that may arise during experimental research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound on the liver?
A1: this compound is a liver-selective thyroid hormone receptor (TR) agonist with a higher affinity for the TRβ isoform, which is the predominant form in the liver.[1] Its mechanism involves the activation of TRβ, leading to the regulation of target genes involved in lipid and cholesterol metabolism. A key action is the increased expression of the hepatic low-density lipoprotein (LDL) receptor gene, which enhances the clearance of LDL cholesterol from the bloodstream.[2]
Signaling Pathway of this compound in Hepatocytes
Caption: this compound activates the TRβ signaling pathway in hepatocytes.
Q2: What was the observed impact of this compound on liver function tests in rat studies?
A2: In a study involving F-344 rats, this compound was found to induce hepatocyte proliferation. However, this was not associated with significant signs of liver toxicity. While serum transaminase levels were slightly elevated, they remained within the normal range for the specific rat strain. No overt liver damage was observed upon histological examination.
| Liver Function Parameter | Observation in F-344 Rats | Reference |
| Serum Transaminases (ALT, AST) | Slightly elevated but within the normal physiological range. | [2] |
| Histopathology | No clear evidence of liver damage. | [2] |
| Hepatocyte Proliferation | A massive increase in bromodeoxyuridine incorporation, indicating increased mitotic activity. | [2] |
Q3: Were there any findings of liver toxicity in other animal models, such as dogs?
A3: The development of this compound was discontinued primarily due to findings of cartilage damage in a 12-month toxicology study in dogs. While the main focus of the reports on this study is the cartilage damage, it is important to note that a preceding 6-month toxicology study in dogs did not reveal these adverse effects. Detailed quantitative data on liver function tests from these dog studies are not publicly available. However, the termination of clinical trials was also influenced by observations of elevated liver enzymes in human subjects.
Q4: What were the findings regarding liver function in human clinical trials of this compound?
A4: A phase 3 clinical trial in patients with familial hypercholesterolemia was prematurely terminated. In this study, statistically significant increases in several liver enzymes were noted in patients receiving this compound compared to placebo.
| Liver Function Parameter | Observation in Human Phase 3 Trial (AKKA) | Reference |
| Aspartate Aminotransferase (AST) | Statistically significant increase. | |
| Alanine Aminotransferase (ALT) | Statistically significant increase. | |
| Conjugated Bilirubin | Statistically significant increase. | |
| Gamma-Glutamyltranspeptidase (GGT) | Statistically significant increase. |
Troubleshooting Guides
Issue: Discrepancy in Liver Function Results Between Rat and Human Studies.
Possible Cause: Species-specific differences in drug metabolism and response are a common cause for discrepancies between preclinical animal models and human clinical trials. The metabolic pathways and the susceptibility of the liver to drug-induced injury can vary significantly between species.
Troubleshooting Steps:
-
Animal Model Selection: When designing new experiments, consider the known metabolic pathways of the compound and choose an animal model that most closely resembles human metabolism if possible.
-
Dose and Duration: The dose and duration of treatment in the rat study (1 week) were significantly shorter than the long-term human trial and the 12-month dog study. Consider conducting longer-term studies in rats to assess the potential for chronic toxicity.
-
Monitor a Broader Range of Biomarkers: In addition to standard liver enzymes, consider monitoring more sensitive or specific biomarkers of liver injury.
Issue: Observing Elevated Liver Enzymes in Your Animal Study.
Possible Cause: The elevation of liver enzymes such as ALT and AST is a common indicator of hepatocellular injury. This could be a direct effect of this compound or an off-target effect.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-response study to determine if the elevation in liver enzymes is dose-dependent.
-
Histopathological Analysis: Perform a thorough histological examination of the liver tissue to identify the nature and extent of any cellular damage.
-
Mechanism of Injury Investigation: Investigate potential mechanisms of hepatotoxicity, such as oxidative stress, mitochondrial dysfunction, or cholestasis.
Experimental Protocols
Key Experiment: Assessment of this compound-Induced Hepatocyte Proliferation in F-344 Rats
-
Animal Model: Male F-344 rats.
-
Treatment Groups:
-
Control group: Received vehicle (e.g., DMSO in corn oil).
-
This compound group: Treated with this compound.
-
-
Dosage and Administration: In one set of experiments, this compound was administered via intragastric (IG) gavage at a dose of 12.5 μ g/100 g body weight. In another, it was mixed with the diet at concentrations of 0.8 or 1.6 mg/kg of diet for one week.
-
Proliferation Marker: Bromodeoxyuridine (BrdU) was administered to the animals, typically in their drinking water (1 g/L) or via intraperitoneal injection (100 mg/kg) 2 hours before sacrifice.
-
Sample Collection: At the end of the treatment period, animals were sacrificed. Blood samples were collected for serum analysis of liver enzymes. Liver tissue was collected for histological analysis and immunohistochemical staining for BrdU.
-
Analysis:
-
Liver Function Tests: Serum levels of ALT and AST were measured.
-
Hepatocyte Proliferation: The labeling index (LI) was determined by counting the number of BrdU-positive hepatocyte nuclei per 100 nuclei. The mitotic index (MI) was calculated as the number of mitotic figures per 1,000 nuclei.
-
Histology: Liver sections were stained with hematoxylin and eosin (H&E) to assess for any signs of liver damage.
-
Experimental Workflow for Rat Hepatotoxicity Study
Caption: Workflow of an animal study to assess this compound's effect on the liver.
References
Eprotirome Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Eprotirome in solution. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Proper storage of this compound stock solutions is critical to maintain their stability and ensure the reliability of experimental results. Based on available data, the following storage conditions are recommended. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q2: How long can I store this compound stock solutions?
A2: The permissible storage duration for this compound stock solutions is dependent on the temperature. Adherence to these guidelines will help minimize degradation.
Data Summary: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Reference |
| -80°C | DMSO | Up to 6 months | [1] |
| -20°C | DMSO | Up to 1 month | [1] |
| 4°C | DMSO | Up to 2 weeks | |
| -20°C | Powder | Up to 2 years |
Q3: I need to prepare a working solution of this compound for my in vivo experiment. How should I do this and how long will it be stable?
A3: It is strongly recommended to prepare working solutions of this compound fresh on the day of use.[1] this compound has been formulated for in vivo studies using a multi-step process involving a primary solvent and co-solvents. Here is a general protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, slowly add the DMSO stock to a vehicle, which may consist of a combination of solvents such as PEG300, Tween-80, and saline, or corn oil.[1]
-
Ensure each component is thoroughly mixed before adding the next.
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
Q4: I observed precipitation in my this compound solution after storage. What should I do?
A4: Precipitation in a stored solution can indicate several issues, including supersaturation, compound degradation, or the effects of absorbed moisture in the solvent (especially DMSO).
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
Sonication: Use a sonicator bath to aid in the dissolution of the precipitate.
-
Centrifugation: If the precipitate does not dissolve, it may consist of degraded material or impurities. Centrifuge the solution and carefully collect the supernatant. It is advisable to determine the concentration of the supernatant before use.
-
Prepare Fresh: The most reliable approach is to discard the solution with precipitate and prepare a fresh one.
-
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a bromodiphenyl ether, an amide, a carboxylic acid, and a phenol, suggests potential susceptibility to:
-
Hydrolysis: The amide and ether linkages could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The phenol group may be prone to oxidation.
-
Photodegradation: Aromatic compounds can be sensitive to light.
To definitively identify degradation products, a forced degradation study followed by analysis with a stability-indicating method, such as HPLC-MS, would be required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| This compound powder will not dissolve. | - Incorrect solvent.- Solution is supersaturated.- Low-quality or wet solvent. | - Confirm solubility in the chosen solvent (DMSO is a good starting point).- Try gentle warming (37°C) and/or sonication.- Use fresh, anhydrous solvent.- Prepare a more dilute solution. |
| Solution is cloudy or contains particulates after preparation. | - Incomplete dissolution.- Presence of impurities. | - Continue vortexing or sonication.- Filter the solution through a 0.22 µm syringe filter. Note that this may reduce the final concentration if the particulates are undissolved this compound. |
| Variable experimental results using the same stock solution. | - Degradation of this compound due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial concentration. | - Prepare a fresh stock solution and aliquot for single use.- Verify the concentration of the stock solution using a validated analytical method. |
| Loss of compound activity over time in an aqueous buffer. | - Adsorption to plasticware.- Degradation in the aqueous environment. | - Consider using low-adhesion microplates or glassware.- For thyroid hormone analogs, the addition of a carrier protein like albumin (e.g., 1 mg/mL) to the medium can prevent loss due to adsorption.- Prepare fresh solutions in aqueous buffers immediately before use. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a given solvent system over time at various temperatures.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Preparation of Test Solutions: Dilute the stock solution to the final test concentration in the desired solvent or buffer system.
-
Aliquoting and Storage: Aliquot the test solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, 40°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
Sample Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and degradation pathways of this compound.
-
Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent.
-
Subject to Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to a light source compliant with ICH Q1B guidelines.
-
-
Sample Collection: Collect samples at various time points.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent this compound peak and any new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for a long-term stability study of this compound in solution.
Caption: Logical steps for troubleshooting this compound precipitation issues.
References
Technical Support Center: Eprotirome (KB2115) Bioactivity
Welcome to the technical support center for Eprotirome (KB2115). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this liver-selective thyroid hormone receptor-β (TRβ) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as KB2115) is a synthetic, liver-selective thyroid hormone analog.[1][2] Its primary mechanism of action is to selectively bind to and activate the thyroid hormone receptor-β (TRβ), which is the predominant isoform in the liver.[1][2] This selective activation mimics the beneficial metabolic effects of the natural thyroid hormone, triiodothyronine (T3), such as lowering plasma LDL cholesterol, triglycerides, and lipoprotein(a), while minimizing the adverse effects associated with the activation of the TRα isoform, which is more prevalent in the heart, bone, and muscle.[1]
Q2: What are the known binding affinities of this compound for TRα and TRβ?
This compound exhibits a modest selectivity for TRβ over TRα. While specific Ki values can vary slightly between studies, one report indicates a 22-fold higher selectivity for TRβ. Another source lists a Ki of 9.6 nM for TRα, though the corresponding TRβ value is not provided in the same context. The selectivity is a key feature designed to harness the therapeutic benefits of thyroid hormone action in the liver while avoiding unwanted effects in other tissues.
Q3: Why was the clinical development of this compound discontinued?
The clinical development of this compound was halted during Phase 3 trials. This decision was primarily due to findings of cartilage damage in long-term studies with dogs. Additionally, some evidence of potential liver injury was observed in human trials, with statistically significant increases in liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) reported in patients receiving the drug.
Troubleshooting Inconsistent Bioactivity
Researchers may encounter variability in the bioactivity of this compound in their experiments. This section provides a troubleshooting guide in a question-and-answer format to address common issues.
Q1: I am observing lower than expected potency or efficacy of this compound in my cell-based assay. What are the potential causes?
Several factors can contribute to reduced bioactivity of this compound in in vitro assays:
-
Compound Solubility and Stability: this compound is a lipophilic molecule and may have limited solubility in aqueous cell culture media. Precipitation of the compound, even if not visible to the naked eye, can significantly reduce its effective concentration. It is also susceptible to degradation over time in culture conditions (37°C, neutral pH).
-
Recommendation: Prepare fresh working solutions for each experiment from a concentrated stock in an appropriate solvent like DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. To prevent precipitation, add the stock solution to pre-warmed media while gently vortexing. For longer-term experiments (>48 hours), consider replenishing the media with freshly prepared this compound.
-
-
Lot-to-Lot Variability: As with many small molecules, there can be variations in the purity and activity of this compound between different manufacturing lots.
-
Recommendation: If you suspect lot-to-lot variability, it is advisable to test new batches against a previously validated lot using a standardized assay. Establishing clear specifications for critical parameters like purity and biological activity is crucial.
-
-
Cell Line and Passage Number: The expression levels of TRβ can vary between different cell lines and even with increasing passage number of the same cell line. Lower receptor expression will lead to a diminished response.
-
Recommendation: Use a cell line with confirmed and stable expression of TRβ. It is good practice to regularly check the expression of the target receptor. Avoid using cells at very high passage numbers.
-
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, cell density, or serum concentration in the media, can all impact the observed activity.
-
Recommendation: Optimize your assay parameters systematically. Ensure that cells are in the logarithmic growth phase and are not over-confluent. The presence of serum components can sometimes interfere with compound activity, so consider using serum-free or reduced-serum media if appropriate for your cell line and assay.
-
Q2: I am seeing inconsistent results between replicate experiments. How can I improve reproducibility?
Inconsistent results are often due to subtle variations in experimental procedures.
-
Standardize Protocols: Ensure that all experimental steps, from cell seeding to data acquisition, are performed as consistently as possible. This includes pipetting techniques, incubation times, and the handling of reagents.
-
Reagent Quality and Storage: The quality and proper storage of all reagents, including cell culture media, serum, and the this compound stock solution, are critical.
-
Recommendation: Store this compound stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure all other reagents are within their expiration dates and stored under the recommended conditions.
-
-
Mycoplasma Contamination: Mycoplasma contamination is a common and often undetected problem in cell culture that can significantly alter cellular responses.
-
Recommendation: Regularly test your cell lines for mycoplasma contamination.
-
Q3: I am observing cytotoxicity in my cell-based assays at concentrations where I expect to see specific TRβ agonism. What should I do?
It is important to distinguish between specific pharmacological effects and non-specific cytotoxicity.
-
Determine the Cytotoxic Profile: this compound, like any compound, can be toxic at high concentrations.
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range at which this compound affects cell viability in your specific cell line. This will help you to identify a therapeutic window where you can study its TRβ-mediated effects without confounding cytotoxicity.
-
-
Off-Target Effects: At high concentrations, the selectivity of this compound for TRβ over TRα may decrease, and it could potentially interact with other cellular targets, leading to unexpected biological responses.
-
Recommendation: If you suspect off-target effects, you can use a cell line that does not express TRβ as a negative control. Additionally, consider using a TR antagonist to confirm that the observed effects are indeed mediated through the thyroid hormone receptor.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity (TRα/TRβ) | Reference |
| TRα | 9.6 | - | |
| TRβ | Not specified | 22-fold |
Table 2: Clinical Efficacy of this compound in Patients on Statin Therapy (12-week study)
| This compound Dose | Mean Reduction in LDL Cholesterol from Baseline |
| Placebo | 7% |
| 25 µ g/day | 22% |
| 50 µ g/day | 28% |
| 100 µ g/day | 32% |
Table 3: Phase 3 Clinical Trial Results in Familial Hypercholesterolemia (6 weeks)
| Treatment Group | Mean Change in LDL Cholesterol |
| Placebo | +9% |
| 50 µg this compound | -12% |
| 100 µg this compound | -22% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
1. Luciferase Reporter Gene Assay for TRβ Activity
-
Objective: To measure the functional potency (EC50) of this compound as a TRβ agonist.
-
Cell Line: A mammalian cell line (e.g., HEK293) stably co-transfected with an expression vector for human TRβ and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.
-
Methodology:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a positive control (e.g., T3) and a vehicle control (e.g., DMSO).
-
Replace the culture medium with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for 24 hours to allow for gene transcription and translation.
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
2. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.
-
Cell Line: The cell line of interest (e.g., HepG2).
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the dissolved formazan at a wavelength of approximately 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 (the concentration at which 50% of cell viability is lost).
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound in a hepatocyte.
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: A logical workflow for troubleshooting inconsistent this compound bioactivity.
References
Validation & Comparative
A Comparative Guide to Eprotirome and Sobetirome (GC-1) for Researchers
Eprotirome (KB2115) and Sobetirome (GC-1) are synthetic thyromimetic compounds designed to selectively target the thyroid hormone receptor beta (TRβ). This selectivity aims to harness the beneficial metabolic effects of thyroid hormone, primarily on lipid metabolism in the liver, while avoiding the adverse effects associated with the activation of the thyroid hormone receptor alpha (TRα), such as cardiac toxicity.[1][2] Both agents have been investigated for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).[3][4] However, their clinical development trajectories have diverged significantly, providing valuable insights for researchers in drug development.
This guide offers an objective comparison of this compound and Sobetirome based on available preclinical and clinical research, with a focus on their mechanism of action, efficacy, safety, and experimental protocols.
Mechanism of Action: Selective TRβ Agonism
Both this compound and Sobetirome act as agonists for the thyroid hormone receptor beta (TRβ), a nuclear receptor predominantly expressed in the liver.[3] Activation of hepatic TRβ initiates a cascade of transcriptional events that play a crucial role in cholesterol and triglyceride metabolism. By selectively targeting TRβ, these compounds aim to stimulate pathways that lower low-density lipoprotein (LDL) cholesterol and triglycerides without causing the thyrotoxic effects on the heart, bone, and muscle that are mediated by TRα.
dot
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Sobetirome. It is important to note that direct head-to-head comparative studies are limited in publicly available literature, and thus, some data are compiled from separate studies.
Table 1: Receptor Binding and Potency
| Parameter | This compound (KB2115) | Sobetirome (GC-1) | Reference(s) |
| TRβ Selectivity | Modestly higher for TRβ vs TRα; ~22-fold selective in vitro. | ~3-18-fold selective for TRβ vs TRα. | |
| TRβ1 Binding Affinity (Ki) | 9.6 nM (isoform not specified) | 67 pM | |
| TRα1 Binding Affinity (Ki) | Not specified | 440 pM | |
| TRβ1 Potency (EC50) | Not specified | 0.16 µM |
Table 2: Clinical Efficacy in Dyslipidemia
| Parameter | This compound (KB2115) | Sobetirome (GC-1) | Reference(s) |
| Patient Population | Hypercholesterolemia / Familial Hypercholesterolemia | Healthy volunteers with normal thyroid function | |
| Dosage | 25, 50, 100 µ g/day | 10, 30, 70, 100 µ g/day | |
| Treatment Duration | 6-12 weeks | 14 days | |
| LDL-C Reduction | 22-32% (in statin-treated patients) | Up to 41% | |
| Triglyceride Reduction | Significant reductions observed. | Significant reductions observed. |
Table 3: Safety and Tolerability
| Parameter | This compound (KB2115) | Sobetirome (GC-1) | Reference(s) |
| Adverse Events in Humans | Increased liver enzymes (AST, ALT), potential for liver injury. | Generally well-tolerated in Phase I trials. | |
| Adverse Events in Animals | Cartilage damage in dogs after long-term exposure. | No major adverse effects reported in preclinical studies. | |
| Clinical Development Status | Terminated after Phase III due to safety concerns. | Development for dyslipidemia was not pursued beyond Phase I, partly due to concerns over class effects following this compound's safety issues. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing research findings. Below are summaries of experimental protocols used in key studies of this compound and Sobetirome.
Preclinical Animal Models
1. Dyslipidemia Induction:
-
High-Fat/High-Cholesterol Diet Model: Rodent models, such as C57BL/6 mice or Sprague Dawley rats, are commonly used. Dyslipidemia is induced by feeding the animals a diet high in fat (e.g., 40-60% of calories from fat) and cholesterol (e.g., 1-1.25%) for a period of several weeks to months. This leads to elevated plasma levels of total cholesterol, LDL-c, and triglycerides, mimicking human dyslipidemia.
-
Genetically Modified Models: Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice are standard models that spontaneously develop hypercholesterolemia and atherosclerosis, which can be exacerbated by a high-fat diet.
dot
2. Non-Alcoholic Steatohepatitis (NASH) Induction:
-
Diet-Induced Models: A common method involves feeding mice a diet deficient in methionine and choline (MCD diet) or a high-fat, high-fructose, and high-cholesterol "Western" diet. These diets induce key features of NASH, including steatosis, inflammation, and fibrosis over several weeks.
-
Combined Diet and Chemical Induction: To accelerate and exacerbate the NASH phenotype, dietary induction can be combined with low-dose injections of a hepatotoxin like carbon tetrachloride (CCl4).
Clinical Trial Protocols
1. This compound Phase III Trial (AKKA Trial - NCT01410383):
-
Objective: To assess the long-term safety and efficacy of this compound in patients with heterozygous familial hypercholesterolemia.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 236 patients aged 18 years or older with a diagnosis of heterozygous familial hypercholesterolemia who had not reached target LDL cholesterol concentrations after at least 8 weeks of stable statin therapy.
-
Intervention: Patients were randomly allocated to receive this compound (50 µg or 100 µg daily) or a placebo, in addition to their ongoing statin therapy.
-
Primary Endpoint: The planned primary endpoint was the percent change in LDL cholesterol from baseline to 12 weeks. However, the trial was prematurely terminated.
-
Termination Reason: The trial was stopped due to findings of cartilage damage in a 12-month toxicology study in dogs.
2. Sobetirome Phase I Trial:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of Sobetirome.
-
Design: A single-center, open-label study.
-
Participants: Healthy male volunteers.
-
Intervention: Oral administration of single and multiple ascending doses of Sobetirome (e.g., 10, 30, 70, and 100 mcg daily for 14 days).
-
Pharmacokinetic Assessments: Serial blood samples were collected to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Pharmacodynamic Assessments: Measurement of lipid panels (total cholesterol, LDL-c, HDL-c, triglycerides) and thyroid function tests.
dot
Conclusion
This compound and Sobetirome are both selective TRβ agonists that have demonstrated significant lipid-lowering effects in preclinical and early clinical studies. Sobetirome appears to have a higher binding affinity for TRβ1 compared to the limited data available for this compound. While both showed promise, the clinical development of this compound was halted due to significant safety concerns, specifically cartilage damage in long-term animal studies and signs of liver injury in a Phase III trial. The safety signals observed with this compound cast a shadow over the entire class of thyromimetics and contributed to the decision not to pursue further development of Sobetirome for dyslipidemia.
For researchers, the story of this compound and Sobetirome underscores the critical importance of long-term toxicology studies and the potential for class effects to impact the development of promising therapeutic agents. While the lipid-lowering efficacy of TRβ agonism is evident, ensuring tissue-specific action and avoiding off-target toxicities remains a key challenge for the development of future thyromimetic drugs.
References
A Comparative Guide to the Efficacy of Eprotirome and Other TRβ Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic interventions for metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) has seen a significant focus on the development of thyroid hormone receptor beta (TRβ) selective agonists. These agents aim to harness the beneficial metabolic effects of thyroid hormone in the liver while avoiding the adverse effects associated with systemic thyroid hormone excess. This guide provides a detailed comparison of the efficacy of Eprotirome with other notable TRβ agonists, supported by experimental data from clinical trials.
Mechanism of Action: TRβ Agonism in the Liver
Thyroid hormone receptor beta (TRβ) is the predominant isoform of the thyroid hormone receptor in the liver.[1][2] Its activation plays a crucial role in regulating lipid and glucose metabolism.[3][4] TRβ agonists are designed to selectively bind to and activate this receptor, leading to a cascade of downstream effects that contribute to the reduction of hepatic steatosis and circulating atherogenic lipids.[1]
The binding of a TRβ agonist to its receptor in the hepatocyte nucleus leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in fatty acid oxidation, cholesterol metabolism, and bile acid synthesis. Key mechanisms include the upregulation of genes involved in mitochondrial β-oxidation and the stimulation of reverse cholesterol transport. This targeted action in the liver is designed to improve metabolic parameters without causing the undesirable cardiac and bone effects associated with non-selective thyroid hormone receptor activation, which are primarily mediated by the TRα isoform.
Comparative Efficacy Data from Clinical Trials
The following tables summarize the key efficacy and safety findings from clinical trials of this compound and other prominent TRβ agonists.
Table 1: Efficacy in Lowering LDL Cholesterol
| Drug (Trial) | Patient Population | Dosage | Treatment Duration | Mean LDL-C Reduction vs. Placebo | Reference |
| This compound (AKKA) | Familial Hypercholesterolemia | 50 µg | 6 weeks | -12% | |
| 100 µg | 6 weeks | -22% | |||
| Resmetirom (Phase 2) | Hypercholesterolemia | 80 mg | 2 weeks | ~ -30% | |
| VK2809 (Phase 2a) | NAFLD & Elevated LDL-C | - | 12 weeks | Statistically significant reduction | |
| Sobetirome (Phase 1) | Healthy Subjects | up to 100 µg | 2 weeks | up to -41% |
Table 2: Efficacy in Non-Alcoholic Steatohepatitis (NASH)
| Drug (Trial) | Patient Population | Dosage | Treatment Duration | Key Efficacy Endpoints | Reference |
| Resmetirom (MAESTRO-NASH) | Biopsy-confirmed NASH (F1B, F2, F3) | 80 mg | 52 weeks | NASH Resolution: 25.9% vs 9.7% placeboFibrosis Improvement (≥1 stage): 24.2% vs 14.2% placebo | |
| 100 mg | 52 weeks | NASH Resolution: 29.9% vs 9.7% placeboFibrosis Improvement (≥1 stage): 25.9% vs 14.2% placebo | |||
| VK2809 (VOYAGE) | Biopsy-confirmed NASH (F1-F3) | Various | 52 weeks | Relative liver fat reduction: up to 55%NASH Resolution: up to 75% |
Table 3: Safety and Tolerability Profile
| Drug | Common Adverse Events | Reason for Discontinuation/Concerns | Reference |
| This compound | Generally well-tolerated in short-term studies | Development terminated due to cartilage damage in dogs and potential for liver injury in humans. | |
| Resmetirom | Mild to moderate, transient diarrhea and nausea | Acceptable safety profile in Phase 3 trials. | |
| VK2809 | Mild to moderate adverse events, excellent GI tolerability | Favorable safety and tolerability profile. | |
| Sobetirome | Well-tolerated in Phase 1 | Development halted, partly due to concerns over class effects following this compound's adverse findings. |
Experimental Protocols: A Glimpse into Key Trials
To provide a clearer understanding of the data presented, this section outlines the methodologies of the pivotal clinical trials for this compound, Resmetirom, and VK2809.
This compound: The AKKA Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, Phase 3 clinical trial.
-
Patient Population: Patients aged 18 years or older with a diagnosis of heterozygous familial hypercholesterolemia who had not reached their target LDL cholesterol concentrations after at least 8 weeks of stable statin therapy, with or without ezetimibe.
-
Intervention: Patients were randomly assigned to receive either 50 µg of this compound, 100 µg of this compound, or a placebo once daily.
-
Primary Endpoint: The planned primary efficacy analysis was the percent change in LDL cholesterol from baseline to 12 weeks. However, the trial was prematurely terminated.
-
Assessments: Changes in LDL cholesterol, other lipids, liver parameters, and thyroid hormone concentrations were analyzed at 6 weeks of treatment.
Resmetirom: The MAESTRO-NASH Trial
-
Study Design: An ongoing Phase 3, multinational, double-blind, randomized, placebo-controlled study.
-
Patient Population: Adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral placebo, 80 mg of resmetirom, or 100 mg of resmetirom.
-
Primary Endpoints (at 52 weeks): 1) NASH resolution with no worsening of fibrosis, and 2) Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.
-
Assessments: Liver biopsies were conducted at screening and at week 52. Non-invasive tests, including imaging and biomarkers, were also assessed longitudinally.
VK2809: The VOYAGE Study
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter, international trial.
-
Patient Population: Patients with biopsy-confirmed NASH and fibrosis (F1, F2, or F3), and at least 8% liver fat content as measured by MRI-PDFF.
-
Intervention: Patients were randomized to receive one of several doses of VK2809 or a placebo.
-
Primary Endpoint: The change in liver fat content from baseline to Week 12, as assessed by MRI-PDFF.
-
Secondary Objectives: Evaluation of histologic changes assessed by hepatic biopsy after 52 weeks of treatment.
Conclusion
While this compound showed initial promise in reducing LDL cholesterol, its development was halted due to significant safety concerns, specifically cartilage damage observed in preclinical studies and potential liver injury in humans. This underscores the critical importance of thorough long-term safety evaluations for this class of drugs.
In contrast, other TRβ agonists, namely Resmetirom and VK2809, have demonstrated more favorable safety profiles in their clinical development programs. Both have shown significant efficacy in treating NASH, a condition with a high unmet medical need, by reducing liver fat, resolving steatohepatitis, and improving fibrosis. Sobetirome also showed potent LDL-lowering effects, but its clinical progression was impacted by the adverse findings with this compound.
For researchers and drug development professionals, the journey of these TRβ agonists provides valuable insights. The success of Resmetirom and the promising data for VK2809 highlight the potential of targeting the hepatic TRβ receptor for metabolic diseases. However, the case of this compound serves as a crucial reminder of the potential for off-target effects and the necessity of comprehensive preclinical and clinical safety assessments. Future research will likely focus on further optimizing the selectivity and tissue-targeting of TRβ agonists to maximize therapeutic benefits while minimizing risks.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Receptor-β Agonists in NAFLD Therapy: Possibilities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eprotirome and Resmetirom (MGL-3196)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprotirome (KB2115) and Resmetirom (MGL-3196) are both synthetic, liver-directed thyromimetic compounds designed to selectively target the thyroid hormone receptor-beta (THR-β). This selective agonism aims to harness the beneficial metabolic effects of thyroid hormone in the liver, such as lowering atherogenic lipids and resolving steatohepatitis, while avoiding the adverse systemic effects associated with thyroid hormone receptor-alpha (THR-α) activation. This guide provides a detailed comparative analysis of their chemical properties, mechanism of action, clinical efficacy, and safety profiles, supported by available experimental data.
Chemical and Pharmacological Profile
Both molecules were developed as small-molecule agonists for the THR-β receptor, with Resmetirom demonstrating higher selectivity.
| Feature | This compound (KB2115) | Resmetirom (MGL-3196) |
| Chemical Formula | C₁₈H₁₇Br₂NO₅ | C₁₇H₁₂Cl₂N₆O₄ |
| Molecular Weight | 487.14 g/mol | 435.22 g/mol |
| Target Receptor | Thyroid Hormone Receptor-beta (THR-β)[1] | Thyroid Hormone Receptor-beta (THR-β)[2] |
| Selectivity | Modestly higher affinity for TRβ than for TRα[1] | Approximately 28-fold more selective for THR-β over THR-α[2] |
| Therapeutic Area | Investigated for dyslipidemia and obesity[3] | Approved for non-cirrhotic non-alcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis |
| Development Status | Development discontinued | FDA-approved |
Mechanism of Action
This compound and Resmetirom share a common mechanism of action centered on the activation of THR-β in the liver. THR-β is a nuclear receptor that plays a pivotal role in regulating lipid metabolism. Activation of this receptor by an agonist like this compound or Resmetirom initiates a cascade of events that lead to a reduction in hepatic fat and an improvement in the lipid profile.
Key downstream effects of THR-β activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes such as carnitine palmitoyltransferase 1 (CPT1), which facilitates the transport of fatty acids into the mitochondria for beta-oxidation.
-
Decreased Lipogenesis: Suppression of the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for genes involved in the synthesis of fatty acids and triglycerides.
-
Enhanced Cholesterol Metabolism: Increased expression of the low-density lipoprotein (LDL) receptor, leading to enhanced clearance of LDL cholesterol from the circulation. Stimulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.
Resmetirom's higher selectivity for THR-β is a critical differentiating factor, as it minimizes the risk of off-target effects associated with THR-α activation, such as cardiac and bone toxicities.
Clinical Efficacy: A Head-to-Head Comparison
Direct head-to-head clinical trials of this compound and Resmetirom have not been conducted. However, a comparative analysis can be drawn from their respective clinical trial data.
This compound - Dyslipidemia
This compound showed promise in early trials for treating dyslipidemia.
| Trial Phase | Patient Population | Treatment | Key Efficacy Endpoints | Reference |
| Phase 2 | Hypercholesterolemia (on statins) | This compound (25, 50, 100 µ g/day ) vs. Placebo for 12 weeks | LDL Cholesterol Reduction: -22%, -28%, -32% for 25, 50, 100 µg doses respectively, vs. -7% for placebo. | |
| Phase 3 (AKKA trial - terminated) | Familial Hypercholesterolemia | This compound (50, 100 µ g/day ) vs. Placebo for 6 weeks | LDL Cholesterol Reduction: -12% (50 µg), -22% (100 µg) vs. +9% for placebo. |
Resmetirom - Non-Alcoholic Steatohepatitis (NASH)
Resmetirom has demonstrated significant efficacy in the treatment of NASH with fibrosis.
| Trial Phase | Patient Population | Treatment | Key Efficacy Endpoints | Reference |
| Phase 2 | Biopsy-confirmed NASH (fibrosis stages 1-3) | Resmetirom (80 mg/day) vs. Placebo for 36 weeks | Relative Reduction in Hepatic Fat (MRI-PDFF): -37.3% vs. -8.5% for placebo. | |
| Phase 3 (MAESTRO-NASH) | Biopsy-confirmed NASH (fibrosis stages F2-F3) | Resmetirom (80, 100 mg/day) vs. Placebo for 52 weeks | NASH Resolution (no worsening of fibrosis): 25.9% (80 mg), 29.9% (100 mg) vs. 9.7% for placebo. Fibrosis Improvement (≥1 stage, no worsening of NASH): 24.2% (80 mg), 25.9% (100 mg) vs. 14.2% for placebo. |
Safety and Tolerability
The safety profiles of the two compounds represent a major point of divergence, ultimately leading to the discontinuation of this compound's development.
This compound
While initial studies suggested a good safety profile, longer-term preclinical data and later phase clinical trials revealed significant concerns.
| Adverse Event | Observation | Reference |
| Cartilage Damage | A 12-month toxicology study in dogs revealed dose-related articular cartilage damage, leading to the termination of all Phase 3 trials. | |
| Liver Injury | The AKKA trial showed statistically significant increases in liver enzymes (AST, ALT) and conjugated bilirubin in the this compound groups compared to placebo. | |
| Thyroid Hormone Levels | Decreased free thyroxine (T4) levels were observed, though without changes in TSH or T3. |
Resmetirom
Resmetirom has demonstrated a generally favorable safety profile in large-scale clinical trials.
| Adverse Event | Observation | Reference |
| Gastrointestinal | The most common adverse events were transient, mild to moderate diarrhea and nausea, which were more frequent with Resmetirom than placebo. | |
| Serious Adverse Events (SAEs) | The incidence of SAEs was similar across Resmetirom and placebo groups in the MAESTRO-NASH trial. | |
| Liver Safety | No evidence of drug-induced liver injury. |
Experimental Protocols
Detailed experimental protocols are often found within the supplementary materials of published clinical trial manuscripts. Below are summaries of key methodologies employed in the evaluation of these compounds.
Thyroid Hormone Receptor-beta (THR-β) Agonist Activity Assay
A common method to determine the agonist activity of compounds like this compound and Resmetirom is a cell-based reporter gene assay.
-
Principle: Genetically engineered cells that express the human THR-β are used. These cells also contain a reporter gene (e.g., luciferase) linked to a thyroid hormone response element (TRE). When an agonist binds to THR-β, the receptor-ligand complex binds to the TRE and activates the transcription of the reporter gene, leading to a measurable signal (e.g., light emission).
-
General Protocol:
-
Plate the engineered reporter cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound (this compound or Resmetirom) and a known THR-β agonist (e.g., T3) as a positive control.
-
Treat the cells with the compounds and controls and incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and add a substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF is a non-invasive imaging technique used to quantify the amount of fat in the liver.
-
Principle: This technique exploits the different resonance frequencies of protons in water and fat molecules. By acquiring multiple images at different echo times, the signals from water and fat can be separated and quantified to generate a map of the proton density fat fraction.
-
Data Acquisition:
-
The patient lies in the MRI scanner.
-
A standardized imaging protocol is used to acquire a series of images of the liver during a breath-hold.
-
The protocol includes multiple gradient echoes to capture the signal decay at different times.
-
-
Data Analysis:
-
Specialized software is used to process the raw MRI data.
-
The software performs a multi-peak spectral analysis to separate the water and fat signals.
-
A PDFF map of the liver is generated, where each pixel represents the percentage of fat.
-
Regions of interest (ROIs) are drawn on the PDFF map to calculate the average liver fat fraction.
-
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for diagnosing and staging NASH.
-
Procedure:
-
A needle is inserted through the skin into the liver to obtain a small tissue sample.
-
The tissue is preserved in formalin and embedded in paraffin.
-
-
Histological Staining and Scoring:
-
Thin sections of the liver tissue are cut and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome (for fibrosis).
-
A pathologist examines the slides under a microscope and scores the key features of NASH using a standardized system, such as the NASH Clinical Research Network (CRN) scoring system.
-
Steatosis (0-3): Percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Number of inflammatory foci in the liver lobules.
-
Hepatocellular Ballooning (0-2): Presence and extent of swollen, injured hepatocytes.
-
Fibrosis (0-4): Staging of the amount and location of scar tissue.
-
-
The NAFLD Activity Score (NAS) is the sum of the scores for steatosis, lobular inflammation, and ballooning.
-
Conclusion
The comparative analysis of this compound and Resmetirom highlights the critical importance of selectivity and long-term safety in drug development. While both compounds demonstrated efficacy as THR-β agonists, the superior selectivity and favorable safety profile of Resmetirom have led to its successful clinical development and recent FDA approval for the treatment of NASH. In contrast, the off-target effects of this compound, particularly the unforeseen cartilage toxicity, resulted in the termination of its clinical program. This case study underscores the value of rigorous preclinical safety assessment and the pursuit of highly selective therapeutic agents. Resmetirom represents a significant advancement in the management of NASH, offering a targeted therapy for a disease with a high unmet medical need.
References
A Comparative Analysis of Eprotirome's Effects on ApoB and Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eprotirome's effects on Apolipoprotein B (ApoB) and triglycerides, benchmarked against other leading lipid-lowering agents. This compound (KB2115) is a liver-selective thyroid hormone receptor-beta (TRβ) agonist that has demonstrated significant potential in modulating atherogenic lipoproteins.[1][2] This document synthesizes data from key clinical trials to offer a comprehensive overview for research and development purposes.
Comparative Efficacy: this compound vs. Other Lipid-Lowering Agents
This compound has shown dose-dependent reductions in both ApoB and triglyceride levels in clinical trials. The following tables summarize the quantitative effects of this compound and provide a comparative look at the performance of widely prescribed lipid-lowering drugs: atorvastatin, rosuvastatin, fenofibrate, and ezetimibe.
Effects on Apolipoprotein B (ApoB)
Apolipoprotein B is a primary protein component of low-density lipoproteins (LDL) and other atherogenic lipoproteins. Reducing ApoB levels is a key target in the management of dyslipidemia.
| Drug | Dosage | Study Population | Treatment Duration | Mean Percent Change in ApoB | Reference |
| This compound | 100 µ g/day | Hypercholesterolemic patients | 12 weeks | -23% (approx.) | [3] |
| 200 µ g/day | Hypercholesterolemic patients | 12 weeks | -31% (approx.) | [3] | |
| Atorvastatin | 10 mg/day | Postmenopausal women with dyslipidemia | 16 weeks | -34.9% | [4] |
| 80 mg/day | Mixed hyperlipidemia | 8 weeks | -33% | ||
| Rosuvastatin | 10 mg/day | Type 2 Diabetes Mellitus | 6 weeks | Similar to Rosuvastatin 20mg | |
| 40 mg/day | Metabolic Syndrome | 5 weeks | Significant dose-dependent decrease | ||
| Fenofibrate | 200 mg/day | Mixed hyperlipidemia | 8 weeks | Decrease reported | |
| Ezetimibe | 10 mg/day | Primary hypercholesterolemia | 8 weeks | -17.1% | |
| Ezetimibe + Simvastatin | 10 mg + 40 mg/day | Mixed hyperlipidemia | Not Specified | Significant reduction |
Effects on Triglycerides
Triglycerides are a type of fat found in the blood, and elevated levels are associated with an increased risk of cardiovascular disease.
| Drug | Dosage | Study Population | Treatment Duration | Mean Percent Change in Triglycerides | Reference |
| This compound | 25 µ g/day (add-on to statin) | Statin-treated dyslipidemia | 12 weeks | Similar reductions to ApoB | |
| 50 µ g/day (add-on to statin) | Statin-treated dyslipidemia | 12 weeks | Similar reductions to ApoB | ||
| 100 µ g/day (add-on to statin) | Statin-treated dyslipidemia | 12 weeks | Similar reductions to ApoB | ||
| Atorvastatin | 10 mg/day | Postmenopausal women with dyslipidemia | 16 weeks | -24.2% | |
| 80 mg/day | Mixed hyperlipidemia | 8 weeks | -65% | ||
| Rosuvastatin | 10 mg/day | Metabolic Syndrome | 5 weeks | Significant dose-dependent decrease | |
| 40 mg/day | Metabolic Syndrome | 5 weeks | Significant dose-dependent decrease | ||
| Fenofibrate | 145 mg/day | Spinal Cord Injury | 4 months | -40% | |
| 200 mg/day | Mixed hyperlipidemia | 8 weeks | -57% | ||
| Ezetimibe | 10 mg/day | Primary hypercholesterolemia | 12 weeks | Trend toward lower levels | |
| Ezetimibe + Simvastatin | 10 mg + 40 mg/day | Mixed hyperlipidemia | Not Specified | -44.0% |
Mechanism of Action: this compound's Signaling Pathway
This compound is a selective agonist of the thyroid hormone receptor-beta (TRβ), which is predominantly expressed in the liver. Its liver-selective action is key to its therapeutic profile, aiming to maximize lipid-lowering effects while minimizing potential side effects in other tissues where TRα is more prevalent.
Activation of hepatic TRβ by this compound initiates a cascade of events that lead to the reduction of both ApoB-containing lipoproteins and triglycerides. This is achieved through the regulation of several key genes involved in lipid metabolism.
Caption: this compound's mechanism of action in reducing ApoB and triglycerides.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the investigated drugs. While specific, detailed protocols for each trial are extensive, the following outlines the general experimental procedures for the key lipid measurements.
Measurement of Serum Triglycerides
Principle: The concentration of triglycerides is determined through an enzymatic colorimetric method. This involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of coupled enzymatic reactions that result in the formation of a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the triglyceride concentration in the sample.
Generalized Protocol:
-
Sample Collection and Preparation: Blood samples are collected from patients after a 10-14 hour fast. Serum is separated by centrifugation.
-
Assay Procedure:
-
A specific volume of serum is mixed with a reagent containing lipoprotein lipase to hydrolyze the triglycerides.
-
Subsequent enzymatic reactions involving glycerol kinase, glycerol phosphate oxidase, and peroxidase are initiated.
-
The final reaction produces a quinoneimine dye.
-
-
Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The triglyceride concentration is calculated by comparing the absorbance of the sample to that of a known standard.
Measurement of Apolipoprotein B
Principle: Apolipoprotein B levels are typically measured using immunonephelometric or immunoturbidimetric assays. These methods are based on the principle of antigen-antibody reaction.
Generalized Protocol:
-
Sample Collection and Preparation: Serum or plasma is collected from the patient. Fasting is not strictly required for ApoB measurement.
-
Assay Procedure:
-
The serum sample is mixed with a specific antiserum containing antibodies to human ApoB.
-
The binding of the antibodies to the ApoB in the sample forms insoluble antigen-antibody complexes.
-
-
Measurement:
-
Immunonephelometry: Measures the intensity of light scattered by the antigen-antibody complexes at a particular angle.
-
Immunoturbidimetry: Measures the reduction in light transmission as it passes through the sample containing the suspended complexes.
-
-
Calculation: The amount of light scattered or absorbed is proportional to the concentration of ApoB in the sample, which is determined by comparison to a standard curve.
The following diagram illustrates a generalized workflow for a clinical trial assessing the effects of a lipid-lowering agent.
Caption: A generalized workflow for a clinical trial of a lipid-lowering drug.
Conclusion
This compound demonstrates a potent ability to reduce both ApoB and triglyceride levels, positioning it as a significant area of interest in the landscape of lipid-lowering therapies. Its unique, liver-selective mechanism of action via the TRβ receptor offers a targeted approach to managing dyslipidemia. The data presented in this guide, when considered alongside the methodologies of action and clinical trial conduct, provides a solid foundation for further research and development in this therapeutic area. It is important to note that the clinical development of this compound was halted due to adverse effects observed in preclinical studies, specifically cartilage damage in dogs. This highlights the critical need for thorough long-term safety assessments in the development of novel thyromimetics.
References
Eprotirome's Mechanism of Action: A Comparative Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eprotirome's mechanism of action with other thyroid hormone receptor beta (TRβ) agonists, supported by available experimental data. This compound (also known as KB2115) is a liver-selective TRβ agonist that was developed for the treatment of dyslipidemia.[1] Its primary mechanism of action is the selective stimulation of the TRβ in the liver, which plays a crucial role in cholesterol metabolism.[1] This guide will delve into the gene expression changes induced by this compound and compare them with those of other TRβ agonists to provide a comprehensive understanding of its therapeutic potential and molecular effects.
Comparative Gene Expression Analysis
The therapeutic effects of this compound and other TRβ agonists are mediated by their ability to modulate the expression of specific target genes involved in lipid metabolism. While comprehensive, publicly available genome-wide transcriptomic data for this compound is limited, studies on this compound and other TRβ agonists have identified key genes that are regulated by this class of drugs.
Table 1: Comparative Gene Expression Changes Induced by TRβ Agonists
| Gene | This compound (KB2115) | Other TRβ Agonists (GC-1, MGL-3196, VK2809) | Function |
| Cyclin D1 | ↑ (Rapidly increased)[2][3] | Not Reported | Cell cycle regulation, proliferation |
| c-fos | - (No enhanced expression)[2] | Not Reported | Immediate early gene, cell proliferation |
| c-jun | - (No enhanced expression) | Not Reported | Immediate early gene, cell proliferation |
| c-myc | - (No enhanced expression) | Not Reported | Immediate early gene, cell proliferation |
| Axin-2 | ↑ (~2-fold after 7 days) | Not Reported | Wnt signaling pathway inhibitor |
| CPT1A | Not Reported | ↑ | Carnitine palmitoyltransferase 1A, fatty acid oxidation |
| ANGPTL4 | Not Reported | ↑ | Angiopoietin-like 4, lipid metabolism |
| DIO1 | Not Reported | ↑ | Type I deiodinase, thyroid hormone activation |
| THRSP | Not Reported | ↑ | Thyroid hormone responsive spot 14, lipogenesis |
Note: "↑" indicates upregulation, "-" indicates no significant change. Data for other TRβ agonists is derived from studies on GC-1, MGL-3196, and VK2809.
Signaling Pathways and Mechanism of Action
This compound, as a TRβ agonist, selectively binds to the thyroid hormone receptor beta, which is predominantly expressed in the liver. This binding initiates a cascade of molecular events that lead to the modulation of target gene expression. The signaling pathway is crucial for understanding how this compound exerts its lipid-lowering effects.
Caption: this compound signaling pathway in hepatocytes.
Experimental Protocols
The validation of this compound's mechanism of action relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature for analyzing gene expression changes induced by TRβ agonists.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is essential for quantifying the mRNA levels of specific genes of interest.
1. RNA Isolation:
-
Harvest rat liver tissue or cultured hepatocytes.
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA using a silica-based column or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 60 minutes at 42°C, followed by enzyme inactivation at 70°C for 10 minutes).
3. qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based PCR master mix.
-
Perform the PCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension) for 40 cycles.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for analyzing the effects of a drug like this compound on hepatic gene expression.
Caption: Experimental workflow for hepatic gene expression analysis.
Conclusion
The available data indicates that this compound modulates the expression of genes involved in cell proliferation and signaling pathways in the liver. While it shares the fundamental mechanism of TRβ agonism with other compounds, the specific gene expression profile of this compound warrants further comprehensive investigation through genome-wide transcriptomic studies. Such studies would provide a more complete picture of its molecular effects and allow for a more detailed comparison with alternative therapies, ultimately aiding in the development of more targeted and effective treatments for dyslipidemia and other metabolic disorders.
References
A Head-to-Head Battle for a Healthier Metabolism: Eprotirome vs. Thyroid Hormone (T3)
An In Vivo Comparative Guide for Researchers
The thyroid hormone triiodothyronine (T3) is a master regulator of metabolism, wielding powerful control over lipid levels, energy expenditure, and cardiovascular function. While its potent effects hold therapeutic promise for metabolic disorders like dyslipidemia and obesity, its clinical utility is hampered by significant cardiovascular and other systemic side effects. This has spurred the development of selective thyroid hormone receptor (TR) modulators, such as Eprotirome (KB2115), designed to harness the beneficial metabolic actions of T3 while minimizing its adverse effects. This guide provides an objective in vivo comparison of this compound and T3, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
The physiological effects of thyroid hormones are mediated by two main receptor subtypes: TRα and TRβ.[1] TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[1] T3 binds to both TRα and TRβ, leading to widespread physiological effects.[1] In contrast, this compound is a liver-selective TR agonist with a modestly higher affinity for TRβ over TRα.[2] This selectivity forms the basis of its targeted therapeutic approach, aiming to preferentially activate the metabolic pathways in the liver while sparing the heart.
Signaling Pathways
The signaling cascades initiated by T3 and this compound share a common pathway downstream of TRβ activation in the liver, leading to beneficial effects on lipid metabolism. However, T3's activation of TRα in the heart triggers pathways associated with adverse cardiovascular events.
Quantitative Comparison of In Vivo Effects
Preclinical and clinical studies have provided valuable data to compare the in vivo performance of this compound (and its analogs like GC-1) with T3. The following tables summarize these findings.
Table 1: Effects on Lipid Profile
| Parameter | This compound (or TRβ agonist) | Thyroid Hormone (T3) | Key Findings & Citations |
| LDL Cholesterol | ↓↓↓ (Significant Reduction) | ↓↓↓ (Significant Reduction) | This compound (at 100 μg) added to statin therapy reduced LDL cholesterol by 22% from baseline in patients with familial hypercholesterolemia.[3] In hypercholesterolemic rats, the TRβ agonist GC-1 showed a similar maximal cholesterol-lowering effect to T3. |
| Triglycerides | ↓↓ (Moderate Reduction) | ↓↓ (Moderate Reduction) | In hypothyroid mice, the TRβ agonist GC-1 had better triglyceride-lowering effects than an equimolar dose of T3. |
| Lipoprotein(a) | ↓↓ (Moderate Reduction) | ↓↓ (Moderate Reduction) | Both T3 and the TRβ agonist GC-1 significantly reduced Lp(a) levels by approximately 50% in primates. |
Table 2: Effects on Metabolic and Cardiovascular Parameters
| Parameter | This compound (or TRβ agonist) | Thyroid Hormone (T3) | Key Findings & Citations |
| Metabolic Rate | ↑ (Modest Increase) | ↑↑↑ (Significant Increase) | In cholesterol-fed rats, the TRβ agonist GC-1 was approximately 10-fold more selective for increasing metabolic rate over heart rate compared to T3. T3 administration in rats leads to a significant increase in resting metabolic rate. |
| Heart Rate | ↔ (No significant change) | ↑↑↑ (Significant Increase) | T3, but not the TRβ agonist GC-1, increased heart rate in hypothyroid mice. |
| Cardiac Contractility | ↔ (No significant change) | ↑↑ (Significant Increase) | T3 had a larger positive inotropic effect than the TRβ agonist GC-1. |
Table 3: Effects on the Hypothalamic-Pituitary-Thyroid (HPT) Axis
| Parameter | This compound (or TRβ agonist) | Thyroid Hormone (T3) | Key Findings & Citations |
| TSH | ↓ (Suppression) | ↓↓↓ (Strong Suppression) | Both T3 and the TRβ agonist GC-1 reduced TSH in a dose-dependent manner in rats, with T3 being more potent. In a clinical trial, this compound did not significantly change TSH levels. |
| T4 (Thyroxine) | ↓ (Reduction) | ↓↓↓ (Strong Reduction) | This compound treatment in patients led to a decrease in free tetra-iodothyronine (T4). T3 administration suppresses T4 production via negative feedback on the HPT axis. |
| T3 (Triiodothyronine) | ↔ (No significant change) | ↑ (Increase) | This compound treatment did not alter free tri-iodothyronine levels in patients. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental workflows for key in vivo comparisons.
Experimental Workflow: In Vivo Assessment of Lipid-Lowering Effects
Protocol:
-
Animal Model: Male Sprague-Dawley rats are often used. Hypercholesterolemia can be induced by feeding a high-fat, high-cholesterol diet for a specified period (e.g., 2 weeks).
-
Treatment Groups: Animals are randomized into groups receiving vehicle control, T3 (e.g., 15 ng/g body weight), or this compound/GC-1 (e.g., 10 ng/g body weight) daily via oral gavage or subcutaneous injection for a defined duration (e.g., 5-7 days).
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at baseline and at the end of the treatment period.
-
Lipid Analysis: Serum is separated and analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
Experimental Workflow: Assessment of Cardiovascular Effects
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
ECG Measurement: Non-invasive electrocardiogram (ECG) recordings are taken from conscious, restrained mice using a specialized platform to minimize stress.
-
Treatment: Mice are treated with vehicle, T3, or a TRβ agonist at various doses.
-
Data Analysis: ECG tracings are analyzed to determine heart rate and other relevant cardiac intervals.
-
Echocardiography (Optional): For a more detailed assessment of cardiac function, transthoracic echocardiography can be performed on anesthetized mice to measure parameters like ejection fraction and fractional shortening.
Conclusion: A Promising but Cautious Path Forward
The in vivo data strongly suggest that this compound and other TRβ-selective agonists can replicate the beneficial lipid-lowering effects of T3 with a significantly improved cardiovascular safety profile. By selectively targeting the TRβ receptor in the liver, these compounds avoid the detrimental cardiac stimulation mediated by the TRα receptor. However, the observed suppression of the HPT axis, albeit less pronounced than with T3, and the potential for off-target effects, as suggested by the cartilage damage seen in long-term dog studies with this compound, warrant further investigation. For researchers in drug development, these findings highlight the potential of isoform-selective receptor modulation as a strategy to create safer and more effective therapies for metabolic diseases. Future studies should focus on long-term safety profiles and the elucidation of any potential for tissue-specific hypothyroidism with chronic use.
References
- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Protocol to monitor cardiovascular effects of triiodothyronine in tumor-bearing mice via non-invasive electrocardiogram recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprotirome's Cellular Effects: A Comparative Analysis Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Eprotirome (KB2115) is a liver-selective thyroid hormone receptor (TR) agonist with a modest preference for the TRβ isoform over the TRα isoform.[1] It was developed as a promising candidate for treating dyslipidemia and obesity by mimicking the beneficial metabolic effects of thyroid hormone in the liver while avoiding adverse effects in other tissues.[2][3] However, its clinical development was halted due to adverse effects observed in animal studies and potential liver injury in humans.[4][5] This guide provides a comparative analysis of the reported effects of this compound and other TRβ agonists across different cell lines, supported by available experimental data and protocols.
Comparative Data on this compound and TRβ Agonists
Direct comparative studies on the effects of this compound across a wide range of cell lines are limited in the published literature. Much of the available data comes from in vivo animal studies and studies on primary rat hepatocytes. However, by examining research on other TRβ agonists and the known functions of thyroid hormone receptors in various cell types, we can infer the potential for differential effects.
| Agonist | Cell Line/System | Key Effects | Reference |
| This compound (KB2115) | Primary Rat Hepatocytes | Induces cell proliferation (mitogenic effect); Increases cyclin D1 levels. | |
| This compound (KB2115) | In vivo (Rats) | Increases hepatocyte proliferation without significant signs of liver toxicity in short-term studies. | |
| Sobetirome (GC-1) | Anaplastic Thyroid Cancer (ATC) Cell Lines | Decreases cell viability and growth; Slows cell migration; Blocks tumorsphere outgrowth; Increases sodium iodide symporter (NIS) transcript and protein levels. | |
| Sobetirome (GC-1) | Colorectal Cancer Cell Lines | Reduces cell viability; Inhibits tumor growth in a syngeneic mouse model. | |
| Sobetirome (GC-1) | Rat Liver and Pancreas | Strong mitogen for hepatocytes and pancreatic acinar cells; Increases cyclin D1 mRNA levels in the liver. | |
| Thyroid Hormone (T3) | HepG2-TRα1 and HepG2-TRβ1 | Induces hepsin (HPN) mRNA expression. | |
| Thyroid Hormone (T3) | Various Hepatoma Cell Lines (HepG2, Huh7, SK-Hep1, Hep3B, J7, Mahlavu) | Varied basal expression of hepsin (HPN), a T3 target gene. T3 treatment inhibits cell proliferation in HepG2-TRα1 and HepG2-TRβ1 cells. |
Signaling Pathway of this compound
This compound, as a thyroid hormone mimetic, is expected to follow the canonical signaling pathway of thyroid hormones. It enters the cell and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The TRs then form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes. Given its liver selectivity, these effects are most pronounced in hepatocytes.
Experimental Protocols
1. Cell Viability and Proliferation Assays (General Protocol)
This protocol is a generalized procedure based on methodologies used for assessing the effects of TR agonists on cell lines.
-
Cell Culture:
-
Culture cells (e.g., HepG2, Huh7, or other relevant cell lines) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, replace the medium with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
MTT Assay for Cell Viability:
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
BrdU Incorporation for Cell Proliferation:
-
During the last few hours of the treatment period, add BrdU (bromodeoxyuridine) to the cell culture medium.
-
Fix the cells and perform immunocytochemistry using an anti-BrdU antibody.
-
Quantify the percentage of BrdU-positive cells by microscopy or flow cytometry.
-
2. Gene Expression Analysis (General Protocol)
This protocol outlines a general workflow for analyzing changes in gene expression induced by this compound.
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes (e.g., cyclin D1, genes involved in lipid metabolism) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a specific cell line.
Discussion on Reproducibility and Future Directions
The available data suggests that this compound and other TRβ agonists can have significant effects on cell proliferation and gene expression. The study on primary rat hepatocytes demonstrated a clear mitogenic effect of this compound. In contrast, studies with the similar compound sobetirome in cancer cell lines showed anti-proliferative effects. This highlights the potential for cell-type-specific responses to TRβ agonists, which likely depends on the expression levels of TR isoforms, co-regulators, and the overall genetic and epigenetic context of the cell.
The reproducibility of this compound's effects is therefore expected to be highly dependent on the cell line being investigated. For instance, in liver-derived cell lines with high TRβ expression, one might expect to see effects on genes involved in lipid metabolism. In contrast, in cell lines with different TR isoform ratios or from different tissue origins, the effects could be substantially different or absent.
To fully understand the reproducibility and the therapeutic potential of this compound and similar compounds, future research should focus on:
-
Direct comparative studies: Assessing the effects of this compound in a panel of well-characterized cell lines, including hepatocytes (e.g., HepG2, Huh7), and cell lines from other tissues to confirm its liver-selective action at the cellular level.
-
TR isoform expression: Quantifying the expression of TRα and TRβ in the cell lines under investigation to correlate receptor levels with the observed effects.
-
Transcriptomic and proteomic analyses: Performing global analyses to identify the full range of genes and proteins affected by this compound in different cell types, which could reveal novel mechanisms of action and potential off-target effects.
References
- 1. The Thyromimetic KB2115 (this compound) Induces Rat Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Thyromimetic KB2115 (this compound) Induces Rat Hepatocyte Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective thyroid hormone receptor beta agonist, GC-1, is capable to reduce growth of colorectal tumor in syngeneic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THYROID HORMONE RECEPTOR BETA INDUCES A TUMOR SUPPRESSIVE PROGRAM IN ANAPLASTIC THYROID CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eprotirome: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of investigational compounds like eprotirome is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a liver-selective thyroid hormone receptor agonist. Due to its chemical nature as a brominated organic compound, this compound requires specific handling and disposal as hazardous waste to mitigate risks to personnel and the environment.
Adherence to the following step-by-step procedures is mandatory. Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound for comprehensive hazard information. In the absence of a specific SDS, the compound should be handled with the caution appropriate for a potentially toxic and reactive chemical.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
This compound Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
Waste Segregation and Collection
-
Designated Waste Containers: All this compound waste must be collected in designated, properly labeled, and sealed hazardous waste containers.
-
Halogenated Organic Waste: this compound is a brominated organic compound and therefore must be disposed of in a container specifically marked for "Halogenated Organic Waste."
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, weighing paper, and other disposable materials that have come into contact with this compound, must be placed in a designated solid halogenated organic waste container.
-
Liquid Waste: Solutions containing this compound should be carefully transferred into a designated "Halogenated Organic Liquid Waste" container using a funnel. This should be done inside a chemical fume hood. Do not pour any amount of this compound or its solutions down the drain.
-
Decontamination of Glassware:
-
Perform a triple rinse of any glassware that has been in contact with this compound.
-
The first two rinses must be collected as halogenated organic waste.
-
A suitable solvent for rinsing is acetone or ethanol.
-
Container Management and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Sealing: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.
-
Capacity: Do not fill waste containers beyond 90% capacity to allow for vapor expansion.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Quantitative Data Summary
| Waste Type | Container Type | Disposal Notes |
| Solid Waste | Labeled "Solid Halogenated Organic Waste" | Includes gloves, pipette tips, weighing paper, etc. |
| Liquid Waste | Labeled "Liquid Halogenated Organic Waste" | Includes all solutions containing this compound. |
| Glassware Rinsate | Labeled "Liquid Halogenated Organic Waste" | First two rinses from decontamination must be collected as hazardous waste. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for handling halogenated organic compounds in a laboratory setting. Specific experimental protocols generating this compound waste should incorporate these disposal steps into their standard operating procedures (SOPs). The fundamental principle is the segregation of halogenated waste from non-halogenated and general waste streams to ensure proper treatment and disposal by certified hazardous waste management services.
Signaling Pathway and Logical Relationships
The logic for the proper disposal of this compound is determined by its chemical properties, specifically its classification as a brominated organic compound. This dictates its placement into the halogenated waste stream, which is a critical segregation step in laboratory waste management.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.
Safeguarding Research: A Comprehensive Guide to Handling Eprotirome
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Eprotirome, a liver-selective thyroid hormone receptor agonist. While comprehensive safety data is continually evolving, current research indicates the potential for liver and cartilage toxicity, necessitating stringent safety protocols. This guide is intended to establish best practices for laboratory safety and chemical handling to ensure the well-being of all personnel.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of potential exposure. These recommendations are based on general best practices for handling potentially hazardous pharmaceutical compounds.
| Exposure Level | Task Example | Minimum PPE Requirements |
| Low | - Visual inspection of sealed containers- Transporting unopened containers | - Standard laboratory coat- Safety glasses |
| Medium | - Weighing and preparing solutions in a ventilated enclosure- Performing dilutions | - Disposable gown or dedicated lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves (double-gloving recommended)- Appropriate respiratory protection (e.g., N95 respirator) based on risk assessment |
| High | - Handling of powders outside of a ventilated enclosure (not recommended)- Cleaning up spills | - Chemical-resistant disposable gown- Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., nitrile, double-gloved)- Powered Air-Purifying Respirator (PAPR) or a properly fitted respirator with appropriate cartridges |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key stages of the operational plan.
Figure 1. A stepwise workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous pharmaceutical waste.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste."
-
Contaminated PPE: Gloves, gowns, and other disposable personal protective equipment should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Unused Compound and Contaminated Labware: Any remaining this compound powder, solutions, and contaminated labware (e.g., vials, pipette tips) must be collected in a designated hazardous waste container.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Storage: Store hazardous waste in a secure, designated area away from general laboratory traffic.
-
Vendor Disposal: Arrange for the pickup and disposal of all this compound-contaminated waste through a licensed hazardous waste disposal vendor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols: Spill Response
Immediate and appropriate action is required in the event of a spill. The following protocol outlines the necessary steps.
Figure 2. A logical workflow for responding to an this compound spill.
This guidance is intended to supplement, not replace, institutional safety protocols and professional judgment. Researchers are encouraged to consult their institution's Environmental Health and Safety department for specific guidance and to review all available safety information before handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
